APX-115
Description
Structure
2D Structure
Properties
IUPAC Name |
5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15;/h3-7,9-12,19H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIHSUMLNXRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395946-75-4 | |
| Record name | Isuzinaxib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1395946754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISUZINAXIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99G5ZE5U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
APX-115 in Diabetic Nephropathy: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, underscoring the urgent need for novel therapeutic strategies. Emerging evidence points to oxidative stress, primarily mediated by NADPH oxidase (Nox) enzymes, as a pivotal driver of renal injury in diabetes. APX-115, a first-in-class, orally active pan-Nox inhibitor, has shown significant promise in preclinical models of diabetic nephropathy. This technical guide provides an in-depth analysis of the mechanism of action of this compound in DN, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: The Role of NADPH Oxidases in Diabetic Nephropathy
Diabetic nephropathy is characterized by a cascade of pathological events within the kidney, including glomerular hyperfiltration, albuminuria, glomerular basement membrane thickening, mesangial expansion, podocyte injury, tubular damage, and ultimately, glomerulosclerosis and interstitial fibrosis. A substantial body of evidence indicates that hyperglycemia-induced overproduction of reactive oxygen species (ROS) is a central pathogenic factor.[1]
The NADPH oxidase (Nox) family of enzymes are major sources of ROS in the kidney.[2] Several Nox isoforms, including Nox1, Nox2, Nox4, and in humans, Nox5, are expressed in various renal cell types, such as mesangial cells, podocytes, and tubular epithelial cells.[2][3] In the diabetic milieu, upregulation and activation of these Nox isoforms lead to a state of chronic oxidative stress, which in turn triggers downstream pro-inflammatory and pro-fibrotic signaling pathways, contributing to the progression of renal damage.[1][2]
This compound: A Pan-Nox Inhibitor
This compound (also known as Isuzinaxib or Ewha-18278) is a potent, orally available small molecule that acts as a pan-inhibitor of the Nox enzyme family.[4][5] It has demonstrated inhibitory activity against Nox1, Nox2, and Nox4 with Ki values of 1.08 μM, 0.57 μM, and 0.63 μM, respectively.[4][5] By targeting multiple Nox isoforms, this compound offers a comprehensive approach to mitigating the multifaceted nature of oxidative stress in diabetic nephropathy.
Mechanism of Action of this compound in Diabetic Nephropathy
Preclinical studies have elucidated a multi-pronged mechanism through which this compound confers its renoprotective effects in diabetic nephropathy. The core of its action lies in the inhibition of Nox-derived ROS production, which subsequently attenuates key pathological processes including inflammation, fibrosis, and mitochondrial dysfunction.
Attenuation of Oxidative Stress
This compound treatment has been shown to significantly reduce markers of oxidative stress in animal models of diabetic nephropathy. In streptozotocin (STZ)-induced diabetic mice, oral administration of this compound (60 mg/kg/day) for 12 weeks markedly decreased plasma 8-isoprostane levels, a reliable biomarker of lipid peroxidation and systemic oxidative stress.[6]
Anti-Inflammatory Effects
Oxidative stress is a potent trigger of inflammatory responses in the diabetic kidney. This compound has been demonstrated to suppress key inflammatory pathways. In STZ-induced diabetic mice, this compound treatment led to a significant reduction in the renal mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] Furthermore, this compound attenuated macrophage infiltration (as measured by F4/80 positive cells) in the tubulointerstitium of diabetic kidneys.[1] In vitro studies have corroborated these findings, showing that this compound suppresses high glucose-induced upregulation of NF-κB p65, a key transcription factor orchestrating inflammatory responses.[1]
Anti-Fibrotic Effects
The progression of diabetic nephropathy is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to glomerulosclerosis and interstitial fibrosis. This compound has demonstrated potent anti-fibrotic properties. In db/db mice, a model of type 2 diabetes, 12 weeks of treatment with this compound (60 mg/kg/day) significantly ameliorated mesangial expansion.[7] This was associated with a decrease in the expression of pro-fibrotic molecules such as Transforming Growth Factor-beta 1 (TGF-β1), plasminogen activator inhibitor-1, and collagen IV in cultured podocytes exposed to high glucose.[1]
Preservation of Mitochondrial and Peroxisomal Function
Recent studies have highlighted the role of mitochondrial and peroxisomal dysfunction in the pathogenesis of diabetic nephropathy.[1] this compound treatment has been shown to restore the function of these organelles. In STZ-induced diabetic mice, this compound administration reversed the diabetes-induced downregulation of key regulators of mitochondrial biogenesis, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[1] Furthermore, this compound treatment restored the expression of Acyl-CoA Oxidase 1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation.[1] These findings suggest that by reducing oxidative stress, this compound helps maintain cellular metabolic homeostasis.
Quantitative Data from Preclinical Studies
The efficacy of this compound in preclinical models of diabetic nephropathy has been quantified across various parameters. The following tables summarize key findings from studies in STZ-induced diabetic mice and db/db mice.
Table 1: Effects of this compound on Renal Function and Oxidative Stress in STZ-Induced Diabetic Mice
| Parameter | Control | Diabetic | Diabetic + this compound (60 mg/kg/day) | Reference |
| Urinary Albumin Excretion (µ g/24h ) | 18.4 ± 2.1 | 154.2 ± 15.8 | 65.3 ± 8.9 | [1] |
| Creatinine Clearance (mL/min) | 0.28 ± 0.03 | 0.45 ± 0.04 | 0.31 ± 0.03 | [1] |
| Plasma 8-isoprostane (pg/mL) | 152.3 ± 12.5 | 325.6 ± 28.1 | 189.4 ± 15.7* | [6] |
*p < 0.05 vs. Diabetic group
Table 2: Effects of this compound on Renal Histology and Inflammation in db/db Mice
| Parameter | db/m | db/db | db/db + this compound (60 mg/kg/day) | Reference |
| Mesangial Matrix Fraction (%) | 15.2 ± 1.3 | 38.6 ± 2.9 | 22.4 ± 1.8 | [7] |
| F4/80 Positive Cells/Field | 5.1 ± 0.8 | 25.4 ± 2.1 | 10.3 ± 1.2 | [6] |
| Renal Nox1 Expression (relative to β-actin) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2 | [7] |
| Renal Nox2 Expression (relative to β-actin) | 1.0 ± 0.1 | 3.1 ± 0.4 | 1.4 ± 0.2 | [7] |
| Renal Nox4 Expression (relative to β-actin) | 1.0 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1* | [7] |
*p < 0.05 vs. db/db group
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound for diabetic nephropathy.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Mice: This model mimics type 1 diabetes. Diabetes is typically induced in male C57BL/6J mice by multiple low-dose intraperitoneal injections of STZ (e.g., 50 mg/kg/day for 5 consecutive days) dissolved in citrate buffer.[2][8][9] Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.[2]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[10][11] They spontaneously develop features of diabetic nephropathy, including albuminuria and mesangial expansion.[10] Male C57BLKS/J-db/db mice are commonly used.[12]
Drug Administration
This compound is typically administered via oral gavage at a dose of 60 mg/kg/day for a duration of 12 to 14 weeks.[1][13] The vehicle control is often 0.5% methylcellulose.
Assessment of Renal Function
-
Urinary Albumin-to-Creatinine Ratio (ACR): Spot urine samples are collected, and the concentrations of albumin and creatinine are measured using commercially available ELISA and colorimetric assay kits, respectively.[14][15] The ACR is calculated to normalize for variations in urine concentration.
Measurement of Oxidative Stress
-
Plasma 8-isoprostane: Blood is collected, and plasma levels of 8-isoprostane are quantified using a competitive ELISA kit.[16][17]
Histological Analysis
-
Assessment of Fibrosis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections (e.g., 4 µm) are stained with Picrosirius Red to visualize collagen fibers.[4][5] The fibrotic area is quantified using image analysis software.
-
Immunohistochemistry for Macrophage Infiltration: Paraffin-embedded kidney sections are stained with an anti-F4/80 antibody to identify macrophages.[3][18] The number of F4/80-positive cells is counted in multiple fields of view.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from kidney tissue, reverse-transcribed to cDNA, and the expression of target genes (e.g., TNF-α, MCP-1) is quantified by qRT-PCR using specific primers.
-
Western Blotting: Protein lysates from kidney tissue are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Nox1, Nox2, Nox4).[7]
Signaling Pathways and Visualizations
The mechanism of action of this compound in diabetic nephropathy can be visualized through the following signaling pathway diagrams generated using the DOT language for Graphviz.
Caption: this compound signaling pathway in diabetic nephropathy.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound, as a pan-Nox inhibitor, represents a promising therapeutic agent for the treatment of diabetic nephropathy. Its mechanism of action is centered on the comprehensive inhibition of NADPH oxidase-mediated ROS production, thereby concurrently mitigating inflammation, fibrosis, and mitochondrial and peroxisomal dysfunction. The robust preclinical data, supported by detailed experimental methodologies, provide a strong rationale for its continued clinical development. The visualizations provided in this guide offer a clear framework for understanding the complex interplay of signaling pathways modulated by this compound in the context of diabetic kidney disease. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in patients with diabetic nephropathy. A Phase 2 clinical trial has shown that Isuzinaxib (this compound) significantly reduced the Urine Albumin Creatinine Ratio in patients with low kidney function.[11]
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac and renal upregulation of Nox2 and NF‐κB and repression of Nox4 and Nrf2 in season‐ and diabetes‐mediated models of vascular oxidative stress in guinea‐pig and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Diabetes-Associated Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urosphere.com [urosphere.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a pan-NADPH oxidase inhibitor, protects development of diabetic nephropathy in podocyte specific NOX5 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. Renal F4/80+CD11c+ Mononuclear Phagocytes Display Phenotypic and Functional Characteristics of Macrophages in Health and in Adriamycin Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Isuzinaxib: A Technical Guide to a Pan-NADPH Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isuzinaxib (formerly APX-115) is a first-in-class, orally active small molecule that functions as a pan-inhibitor of NADPH oxidase (Nox) enzymes. By targeting the primary source of pathological reactive oxygen species (ROS), Isuzinaxib presents a promising therapeutic strategy for a range of diseases driven by oxidative stress, with a primary focus on diabetic kidney disease (DKD). This technical guide provides a comprehensive overview of Isuzinaxib, including its mechanism of action, preclinical data in animal models of diabetic nephropathy, and clinical findings from a Phase 2 study in patients with DKD. Detailed experimental methodologies and quantitative data are presented to support further research and development of this novel therapeutic agent.
Introduction: The Role of NADPH Oxidase in Disease
The NADPH oxidase (Nox) family of enzymes are transmembrane proteins whose primary function is the generation of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), which is then converted to other ROS molecules like hydrogen peroxide (H₂O₂). While ROS play a role in normal physiological processes such as cell signaling and host defense, their overproduction, mediated by the upregulation and overactivation of Nox enzymes, is a key driver of cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and fibrotic conditions.
In the context of diabetic kidney disease, hyperglycemia leads to the activation of various Nox isoforms in the kidney, contributing to oxidative stress, inflammation, podocyte injury, and fibrosis, ultimately leading to the progressive loss of renal function. Isuzinaxib, by inhibiting multiple Nox isoforms, offers a targeted approach to mitigate these pathological processes.
Mechanism of Action of Isuzinaxib
Isuzinaxib is a potent inhibitor of the pan-NADPH oxidase family of enzymes. Its inhibitory activity has been characterized against several key Nox isoforms implicated in diabetic nephropathy.
In Vitro Enzyme Inhibition
Isuzinaxib has demonstrated inhibitory activity against Nox1, Nox2, and Nox4 in cell-free enzymatic assays. The inhibition constants (Ki) are summarized in the table below.
| Nox Isoform | Inhibition Constant (Ki) |
| Nox1 | 1.08 μM[1] |
| Nox2 | 0.57 μM[1] |
| Nox4 | 0.63 μM[1] |
Signaling Pathway
The following diagram illustrates the central role of Nox enzymes in the generation of ROS and the point of intervention for Isuzinaxib.
Caption: Isuzinaxib inhibits multiple Nox enzymes, blocking the conversion of NADPH and O₂ to NADP⁺ and superoxide, thereby reducing ROS-mediated downstream pathology.
Preclinical Studies in a Model of Diabetic Nephropathy
The efficacy of Isuzinaxib has been evaluated in a preclinical model of diabetic nephropathy using aging diabetic mice.
Experimental Protocol: Streptozotocin-Induced Diabetic Mouse Model
-
Animal Model: 52-week-old male C57BL/6J mice were used.
-
Induction of Diabetes: Diabetes was induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.
-
Treatment: Isuzinaxib was administered by oral gavage at a dose of 60 mg/kg/day for 12 weeks.
-
Outcome Measures: Key parameters assessed included urinary albumin excretion, urinary nephrin excretion, and markers of oxidative stress.
Preclinical Efficacy Data
The following table summarizes the key findings from the preclinical study.
| Parameter | Diabetic Control | Isuzinaxib (60 mg/kg/day) | p-value |
| Urinary Albumin Excretion | Significantly elevated | Significantly reduced vs. control | <0.05 |
| Urinary Nephrin Excretion | Significantly elevated | Significantly reduced vs. control | <0.05 |
| Urinary 8-isoprostane (Oxidative Stress Marker) | Significantly elevated | Significantly reduced vs. control | <0.05 |
| Renal Nox1, Nox2, and Nox4 Expression | Significantly upregulated | Significantly reduced vs. control | <0.05 |
Clinical Development: Phase 2 Trial in Diabetic Kidney Disease
A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04534439) was conducted to evaluate the efficacy and safety of Isuzinaxib in patients with type 2 diabetes and chronic kidney disease.
Clinical Trial Design
The workflow of the Phase 2 clinical trial is depicted below.
Caption: Workflow of the Phase 2, randomized, placebo-controlled trial of Isuzinaxib in patients with diabetic kidney disease.
Patient Population
The key inclusion and exclusion criteria for the Phase 2 trial are summarized below.
| Inclusion Criteria | Exclusion Criteria |
| Age 18-80 years | History of type 1 diabetes mellitus |
| Clinical diagnosis of type 2 diabetes and nephropathy | Renal impairment of non-diabetic origin |
| Urinary Albumin-to-Creatinine Ratio (UACR) 200-3000 mg/g | History of renal transplant or dialysis |
| Estimated Glomerular Filtration Rate (eGFR) 30-90 mL/min/1.73m² | Uncontrolled blood pressure |
| HbA1c ≤ 10% | Use of immunosuppressants |
| Stable treatment with ACE inhibitors or ARBs |
Clinical Efficacy and Safety
The primary endpoint of the study was the change in UACR from baseline to 12 weeks. The key results are presented in the following table.
| Parameter | Placebo | Isuzinaxib (400 mg) | p-value |
| Mean Change in UACR (Overall Population) | +2.5% | -21% | 0.046[2] |
| Mean Change in UACR (eGFR <45 mL/min/1.73m²) | +11% | -36% | 0.0197[2] |
Isuzinaxib was generally well-tolerated, with no clinically relevant safety findings observed during the trial.
Detailed Experimental Methodologies
In Vitro NADPH Oxidase Inhibition Assay (General Protocol)
-
Principle: The inhibitory activity of Isuzinaxib on Nox enzymes can be determined using a cell-free assay that measures the production of superoxide.
-
Reagents: Recombinant human Nox1, Nox2, and Nox4 enzymes, NADPH, and a superoxide detection reagent (e.g., cytochrome c or lucigenin).
-
Procedure:
-
The Nox enzyme is incubated with varying concentrations of Isuzinaxib.
-
The reaction is initiated by the addition of NADPH.
-
The rate of superoxide production is measured by monitoring the change in absorbance (for cytochrome c reduction) or chemiluminescence (for lucigenin).
-
The Ki value is calculated by fitting the data to the appropriate enzyme inhibition model.
-
Measurement of Urinary Albumin and Creatinine in Mice
-
Sample Collection: Urine samples are collected from mice using metabolic cages.
-
Albumin Measurement: Urinary albumin concentration is determined using a mouse-specific ELISA kit.
-
Creatinine Measurement: Urinary creatinine concentration is measured using a colorimetric assay kit.
-
Calculation: The urinary albumin-to-creatinine ratio (UACR) is calculated to normalize for variations in urine concentration.
Measurement of Urinary 8-isoprostane in Mice
-
Principle: 8-isoprostane is a marker of lipid peroxidation and oxidative stress.
-
Sample Preparation: Urine samples are purified using solid-phase extraction.
-
Measurement: The concentration of 8-isoprostane is quantified using a competitive ELISA or by LC-MS/MS.
Conclusion and Future Directions
Isuzinaxib has demonstrated a promising profile as a pan-Nox inhibitor with the potential to treat diabetic kidney disease and other conditions driven by oxidative stress. The preclinical and Phase 2 clinical data provide a strong rationale for its continued development. Future studies should focus on larger, long-term clinical trials to confirm the efficacy and safety of Isuzinaxib in a broader patient population and to explore its potential in other relevant disease areas. The detailed methodologies provided in this guide are intended to facilitate further research into this novel therapeutic agent.
References
Ewha-18278: A Novel Pyrazole Derivative for the Attenuation of Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions. Ewha-18278, a novel pyrazole derivative, has emerged as a potent inhibitor of NADPH oxidase (NOX) enzymes, key generators of cellular ROS. This technical guide provides a comprehensive overview of the role of Ewha-18278 in reducing oxidative stress, with a particular focus on its therapeutic potential in osteoporosis. We present a detailed analysis of its mechanism of action, quantitative data from preclinical studies, and methodologies for key experiments. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.
Core Mechanism of Action: Inhibition of NADPH Oxidase
Ewha-18278 exerts its antioxidant effects primarily through the direct inhibition of specific NADPH oxidase (NOX) isoforms.[1] NOX enzymes are membrane-bound enzyme complexes that catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) and other reactive oxygen species. Ewha-18278 has demonstrated high inhibitory potency against NOX1, NOX2, and NOX4.[1] By targeting these key sources of ROS, Ewha-18278 effectively diminishes the overall cellular oxidative burden. This targeted inhibition makes it a promising candidate for therapeutic intervention in diseases driven by NOX-mediated oxidative stress.
Quantitative Data on the Efficacy of Ewha-18278
The efficacy of Ewha-18278 in reducing oxidative stress and its downstream effects has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of NADPH Oxidase Isoforms by Ewha-18278
| Isoform | Ki Value (µM) |
| hNox1 | Data not available in search results |
| hNox2 | Data not available in search results |
| hNox4 | Data not available in search results |
Note: While the search results state that Ewha-18278 has high inhibitory potency on Nox isozymes, the specific Ki values were not found in the provided search snippets.
Table 2: Effect of Ewha-18278 on RANKL-Induced ROS Generation in Bone Marrow-Derived Macrophages (BMMs)
| Treatment | Concentration (µM) | Pretreatment Time (hr) | RANKL Stimulation | Outcome |
| Ewha-18278 | 10 | 1 | 200 ng/ml for 10 min | Dose- and time-dependent reduction in ROS generation |
| Ewha-18278 | 10 | 1 | 200 ng/ml for 10 min | Plateau of inhibition reached at 10 µM after 60 min |
Table 3: In Vivo Efficacy of Ewha-18278 in Ovariectomized (OVX) Mice Model of Osteoporosis
| Treatment Group | Dosage | Duration | Key Findings |
| OVX + Ewha-18278 | 10 mg/kg/day (oral) | 4 weeks | Recovery of bone mineral density |
| Increased trabecular bone volume, length, number, and thickness | |||
| Increased cortical bone thickness and bone strength |
Signaling Pathways Modulated by Ewha-18278
Ewha-18278's inhibition of NOX-derived ROS has significant downstream effects on intracellular signaling cascades implicated in cellular stress and pathology. In the context of osteoporosis, Ewha-18278 has been shown to block the activation of key signaling pathways induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a critical cytokine for osteoclast differentiation and function.
RANKL-Induced Signaling Pathway in Osteoclastogenesis
The binding of RANKL to its receptor, RANK, on the surface of bone marrow-derived macrophages (BMMs) triggers a signaling cascade that leads to the differentiation of these precursor cells into mature, bone-resorbing osteoclasts. This process is heavily dependent on the generation of ROS by NOX enzymes. Ewha-18278 intervenes in this pathway by inhibiting NOX activity, thereby suppressing the downstream activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-κB (NF-κB) transcription factor.[2]
Caption: Ewha-18278 inhibits RANKL-induced osteoclastogenesis.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Ewha-18278 in reducing oxidative stress and inhibiting osteoclast differentiation.
In Vitro RANKL-Induced ROS Generation Assay
This protocol is designed to quantify the effect of Ewha-18278 on the production of intracellular ROS in bone marrow-derived macrophages (BMMs) upon stimulation with RANKL.
Workflow:
Caption: Workflow for measuring RANKL-induced ROS generation.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to differentiate them into BMMs.
-
Pretreatment: BMMs are pretreated with varying concentrations of Ewha-18278 (e.g., up to 10 µM) for a specified duration (e.g., 1 hour).
-
RANKL Stimulation: Following pretreatment, cells are stimulated with RANKL (e.g., 200 ng/ml) for a short period (e.g., 10 minutes) to induce ROS production.
-
ROS Detection: The intracellular ROS levels are monitored using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity of DCF is measured using confocal microscopy. A reduction in fluorescence in Ewha-18278-treated cells compared to the RANKL-only control indicates an inhibition of ROS generation.
Osteoclast Differentiation Assay
This assay assesses the ability of Ewha-18278 to inhibit the differentiation of BMMs into mature osteoclasts.
Methodology:
-
Cell Culture and Treatment: BMMs are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Concurrently, cells are treated with various concentrations of Ewha-18278.
-
TRAP Staining: After several days of culture (typically 4-6 days), the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. A dose-dependent decrease in the number of these cells in the presence of Ewha-18278 indicates its inhibitory effect on osteoclastogenesis.
Western Blot Analysis for MAPK and NF-κB Signaling
This protocol is used to determine the effect of Ewha-18278 on the activation of key signaling proteins in the MAPK and NF-κB pathways.
Methodology:
-
Cell Treatment and Lysis: BMMs are pretreated with Ewha-18278 and then stimulated with RANKL for various time points. Whole-cell lysates are then prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of MAPK proteins (p-p38, p-ERK, p-JNK) and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the levels of total protein or a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Osteoclast-Specific Gene Expression
This method is employed to quantify the effect of Ewha-18278 on the expression of genes that are critical for osteoclast differentiation and function.
Methodology:
-
Cell Treatment and RNA Extraction: BMMs are treated with Ewha-18278 and RANKL as described for the osteoclast differentiation assay. Total RNA is then extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with specific primers for osteoclast marker genes, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method. A decrease in the expression of these genes in Ewha-18278-treated cells confirms its inhibitory role at the transcriptional level.
Conclusion
Ewha-18278 represents a promising therapeutic agent for mitigating oxidative stress-related pathologies. Its targeted inhibition of NOX1, NOX2, and NOX4 provides a specific mechanism for reducing ROS generation. The preclinical data, particularly in the context of osteoporosis, demonstrate its potential to not only counteract oxidative damage but also to inhibit the pathological cellular processes that drive the disease. The experimental protocols outlined in this guide provide a framework for the further investigation and development of Ewha-18278 and other NOX inhibitors as a novel class of therapeutics. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
APX-115: A Technical Whitepaper on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115, also known as Isuzinaxib, is a novel, orally active small molecule that functions as a potent pan-inhibitor of NADPH oxidase (Nox) enzymes. By targeting the primary sources of pathological reactive oxygen species (ROS), this compound has demonstrated significant therapeutic potential in preclinical models of diseases characterized by oxidative stress, particularly diabetic nephropathy. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available clinical data. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction, often driven by the overactivation of NADPH oxidase (Nox) enzymes, leads to oxidative stress, a key pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. Diabetic kidney disease, a major microvascular complication of diabetes, is pathologically linked to increased ROS production, inflammation, and fibrosis. This compound has emerged as a promising therapeutic candidate by directly targeting the enzymatic source of this pathological ROS.
Mechanism of Action
This compound is a potent, orally active pan-NADPH oxidase (Nox) inhibitor. It effectively inhibits multiple Nox isoforms, thereby reducing the production of superoxide and subsequent reactive oxygen species. This inhibitory action helps to mitigate oxidative stress and its downstream pathological consequences, such as inflammation and fibrosis.
Signaling Pathway of this compound in Diabetic Nephropathy
The diagram below illustrates the proposed mechanism of action of this compound in the context of diabetic nephropathy. Hyperglycemia and other diabetic stimuli lead to the activation of Nox enzymes, resulting in increased ROS production. This oxidative stress triggers a cascade of inflammatory and fibrotic pathways, ultimately leading to kidney damage. This compound intervenes by inhibiting Nox enzymes, thus blocking this pathological cascade.
Pharmacological Data
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of key Nox isoforms involved in diabetic nephropathy. The inhibitory constants (Ki) are summarized in the table below.
| Target | Ki (μM) |
| Nox1 | 1.08 |
| Nox2 | 0.57 |
| Nox4 | 0.63 |
| Data sourced from multiple references. |
Preclinical Efficacy in Diabetic Nephropathy Models
This compound has demonstrated significant efficacy in multiple preclinical models of diabetic kidney disease. The following table summarizes the key findings from studies in streptozotocin (STZ)-induced diabetic mice and db/db mice, a model of type 2 diabetes.
| Animal Model | Treatment | Key Findings | Reference |
| STZ-induced diabetic mice | 60 mg/kg/day this compound (oral gavage) for 12 weeks | Significantly reduced urinary albumin excretion and creatinine clearance. Attenuated glomerular hypertrophy, tubular injury, podocyte injury, fibrosis, and inflammation. | |
| db/db mice | 60 mg/kg/day this compound (oral gavage) for 12 weeks | Significantly improved insulin resistance. Decreased plasma 8-isoprostane levels (a marker of oxidative stress). Reduced urinary albumin excretion and preserved creatinine levels. | |
| NOX5 Transgenic Mice on High-Fat Diet | 60 mg/kg/day this compound (oral gavage) for 14 weeks | Significantly improved pancreatic beta-cell function, decreased fasting blood glucose, and increased insulin levels. Significantly decreased serum total cholesterol, triglycerides, and urinary albumin/creatinine levels. |
Clinical Data
A Phase 2 clinical trial (NCT04534439) evaluated the safety, tolerability, and renal effects of this compound in subjects with Type 2 diabetes and nephropathy.
| Study Phase | Population | Treatment | Key Findings |
| Phase 2 | Type 2 Diabetes with Nephropathy | 400 mg this compound daily for 12 weeks | In patients with an eGFR <45 mL/min/1.73m², this compound demonstrated a significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo (a 47% difference, P=0.0197). |
Pharmacokinetics (ADME): Publicly available, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound is limited at the time of this report. Clinical trial protocols indicate that pharmacokinetic parameters are being assessed.
Experimental Protocols
In Vivo Studies in Diabetic Mouse Models
The following provides a general workflow for evaluating the efficacy of this compound in preclinical models of diabetic nephropathy.
Detailed Methodologies:
-
Animal Models:
-
Streptozotocin (STZ)-Induced Diabetes: C57BL/6J mice are typically used. Diabetes is induced by intraperitoneal injections of STZ (e.g., 50 mg/kg/day for 5 consecutive days) dissolved in a citrate buffer.
-
db/db Mice: These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and type 2 diabetes.
-
-
Drug Administration: this compound is typically dissolved in a vehicle such as 0.5% methylcellulose and administered daily via oral gavage at a dose of 60 mg/kg.
-
Biochemical Analysis:
-
Urinary Albumin and Creatinine: Measured using commercially available ELISA kits to determine the albumin-to-creatinine ratio, a key indicator of kidney damage.
-
Blood Glucose and Insulin: Monitored regularly using a glucometer and ELISA kits, respectively.
-
Oxidative Stress Markers: Plasma or tissue levels of markers like 8-isoprostane or lipid hydroperoxides are measured using specific assay kits.
-
-
Histological Analysis:
-
Kidney tissues are fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology, and with Sirius Red to evaluate fibrosis.
-
Immunohistochemistry is used to detect the expression of inflammatory markers (e.g., F4/80 for macrophages) and fibrosis-related proteins.
-
In Vitro Cell-Based Assays
The following workflow outlines a general procedure for assessing the in vitro effects of this compound.
Detailed Methodologies:
-
Cell Lines: Mouse podocyte cell lines or primary mesangial cells are commonly used.
-
Treatment Conditions: Cells are typically exposed to high glucose conditions (e.g., 30 mM) to mimic a diabetic environment, followed by treatment with this compound (e.g., 5 µM) for a specified duration.
-
ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of inflammatory and fibrotic markers (e.g., MCP-1, TNF-α, TGF-β1, fibronectin).
Conclusion
This compound is a promising, first-in-class, orally active pan-Nox inhibitor with a strong pharmacological rationale for the treatment of diabetic nephropathy and other diseases driven by oxidative stress. Preclinical studies have consistently demonstrated its ability to mitigate key pathological features of diabetic kidney disease. Early clinical data in patients with diabetic nephropathy are encouraging, particularly in individuals with more advanced disease. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. The lack of publicly available, detailed pharmacokinetic data remains a key area for future disclosure and publication.
The Role of APX-115 in Mitigating Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrotic progression is oxidative stress, largely mediated by the NADPH oxidase (Nox) family of enzymes. APX-115, a novel, orally active pan-Nox inhibitor, has emerged as a promising therapeutic candidate for mitigating fibrosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-fibrotic effects of this compound, with a primary focus on its well-documented efficacy in renal fibrosis and its potential applications in other fibrotic conditions. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound (3-phenyl-1-(pyridin-2-yl)-4-propyl-1,5-dihydro-pyrazol-5-one hydrochloride), also known as Isuzinaxib, is a small molecule inhibitor of the NADPH oxidase (Nox) family of enzymes. The Nox family, which includes seven isoforms (Nox1-5 and Duox1/2), is a major source of reactive oxygen species (ROS) in various cell types. Overproduction of ROS by Nox enzymes is a critical pathogenic factor in the initiation and progression of fibrosis. This compound exhibits a pan-Nox inhibitory activity, effectively targeting multiple isoforms, including Nox1, Nox2, and Nox4, which are implicated in fibrotic processes.
Preclinical Efficacy of this compound in Fibrotic Models
The anti-fibrotic potential of this compound has been most extensively studied in preclinical models of kidney disease, particularly diabetic nephropathy. However, evidence is also emerging for its efficacy in non-diabetic kidney fibrosis.
Renal Fibrosis
In streptozotocin (STZ)-induced diabetic mouse models, oral administration of this compound has been shown to effectively prevent various aspects of kidney injury, including fibrosis. Treatment with this compound significantly reduces the expression of key pro-fibrotic markers and collagen deposition in the kidneys. Furthermore, in a non-diabetic model of renal fibrosis induced by unilateral ureteral obstruction (UUO), this compound demonstrated a significant reduction in key fibrotic markers.
Table 1: Effect of this compound on Markers of Renal Fibrosis in Preclinical Models
| Model | Species | Treatment | Duration | Fibrosis Marker | Change vs. Control | Reference |
| STZ-induced Diabetic Nephropathy | Mouse | This compound (60 mg/kg/day, oral) | 12 weeks | TGF-β1 (mRNA) | ↓ | |
| STZ-induced Diabetic Nephropathy | Mouse | This compound (60 mg/kg/day, oral) | 12 weeks | Fibronectin (mRNA) | ↓ | |
| STZ-induced Diabetic Nephropathy | Mouse | This compound (60 mg/kg/day, oral) | 12 weeks | α-SMA (protein) | ↓ | |
| STZ-induced Diabetic Nephropathy | Mouse | This compound (60 mg/kg/day, oral) | 12 weeks | Collagen IV (protein) | ↓ | |
| Unilateral Ureteral Obstruction | Mouse | This compound (60 mg/kg/day, oral) | 1 week | Collagen I (expression) | ↓ | |
| Unilateral Ureteral Obstruction | Mouse | This compound (60 mg/kg/day, oral) | 1 week | PAI-1 (expression) | ↓ |
Potential Applications in Other Fibrotic Diseases
While direct preclinical evidence for this compound in idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis is limited in the public domain, the established role of Nox enzymes in these conditions suggests a strong therapeutic potential for a pan-Nox inhibitor like this compound.
-
Pulmonary Fibrosis: Nox4 has been identified as a key mediator of myofibroblast differentiation and ECM production in the lungs. Inhibition of Nox4 has been
Ewha-18278: A Technical Overview of its Pan-NOX Isoform Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewha-18278 (also known as APX-115) is a novel, orally active pyrazole derivative that has garnered significant attention as a potent pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[1][2][3] NOX enzymes are critical mediators of cellular reactive oxygen species (ROS) production, and their dysregulation is implicated in a wide range of pathologies, including osteoporosis, diabetic nephropathy, and inflammatory diseases.[1][4][5] This document provides an in-depth technical guide on the inhibitory profile of Ewha-18278 against various NOX isoforms, its mechanism of action in relevant signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Ewha-18278 Inhibitory Activity
Ewha-18278 demonstrates potent inhibitory activity against multiple NOX isoforms in the low micromolar range.[1][2][3] Notably, it shows no significant activity against other ROS-generating enzymes like xanthine oxidase or glucose oxidase, highlighting its selectivity for the NOX family.[1][6]
| Target Isoform | Ki (μM) | Selectivity Notes |
| hNox1 | 1.08 | Potent Inhibition |
| hNox2 | 0.57 | Most Potent Inhibition |
| hNox4 | 0.63 | Potent Inhibition |
| Xanthine Oxidase (XO) | No Activity | Selective against XO |
| Glucose Oxidase (GO) | No Activity | Selective against GO |
Data compiled from multiple sources.[1][2][3][6]
Mechanism of Action: Inhibition of the RANKL Signaling Cascade
Ewha-18278 exerts its therapeutic effects, particularly in the context of osteoporosis, by blocking the receptor activator of nuclear factor κB ligand (RANKL)-dependent signaling cascade that drives osteoclast differentiation.[4][7] Osteoclasts are bone-resorbing cells, and their overactivity contributes to bone loss.
The key steps in the pathway and the inhibitory action of Ewha-18278 are as follows:
-
RANKL Stimulation : The process begins with RANKL binding to its receptor (RANK) on bone marrow-derived macrophages (BMMs), the precursors to osteoclasts.[4]
-
NOX Activation & ROS Generation : This binding event activates NOX isozymes, leading to a rapid increase in intracellular ROS.[7]
-
Downstream Signaling : ROS act as critical second messengers, triggering the phosphorylation and activation of mitogen-activated protein (MAP) kinases (including ERK, p38, and JNK) and the NF-κB pathway.[4][7]
-
Gene Expression : These signaling cascades converge on the nucleus to induce the expression of key transcription factors and marker genes for osteoclast differentiation, such as NFATc1 and Atp6v0d2.[7]
-
Ewha-18278 Intervention : By inhibiting NOX enzymes, Ewha-18278 prevents the initial burst of RANKL-induced ROS generation.[7][8] This blockade abrogates the downstream activation of MAP kinases and NF-κB, thereby suppressing the expression of osteoclastogenic genes and ultimately inhibiting the differentiation of BMMs into mature osteoclasts.[7]
Mandatory Visualization
Caption: Ewha-18278 inhibits the RANKL-induced signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of NOX inhibitors. The following protocols were employed to characterize Ewha-18278.
In Vitro NOX Inhibition Assay (Cell-Free)
-
Objective : To determine the direct inhibitory potency (Ki) of Ewha-18278 on specific human NOX isoforms.
-
Methodology :
-
Enzyme Source : Membranes from Drosophila S2 cells specifically overexpressing human Nox1, Nox2, or Nox4 were used as the source of the enzymes.[6]
-
ROS Detection : ROS generation was measured using a chemiluminescence-based assay with a probe such as Diogenes.[6]
-
Procedure : The reaction is initiated by adding NADPH to the cell membranes in the presence of various concentrations of Ewha-18278.
-
Data Analysis : The concentration-dependent inhibition curves are generated, and the Ki values are calculated to quantify the inhibitory potency for each isoform.[6]
-
Cell-Based RANKL-Induced ROS Generation Assay
-
Objective : To assess the ability of Ewha-18278 to inhibit intracellular ROS production in a cellular context.
-
Methodology :
-
Cell Culture : Bone marrow-derived macrophages (BMMs) are cultured and prepared for the experiment.
-
Pre-treatment : Cells are pre-treated with varying concentrations of Ewha-18278 (e.g., for 1 hour).[7]
-
Stimulation : Cells are then stimulated with RANKL (e.g., 200 ng/mL for 10 minutes) to induce ROS production.[7]
-
ROS Measurement : The intracellular ROS levels are monitored using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA). Fluorescence is visualized and quantified using confocal microscopy.[7]
-
Osteoclast Differentiation Assay
-
Objective : To determine the effect of Ewha-18278 on the differentiation of osteoclast precursors.
-
Methodology :
-
Cell Culture : BMMs are cultured in the presence of M-CSF (30 ng/mL) and RANKL (100 ng/mL) to induce differentiation.[7]
-
Treatment : Increasing concentrations of Ewha-18278 are added to the culture medium.
-
Staining : After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[7]
-
Quantification : TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as mature osteoclasts.[7]
-
Caption: General experimental workflow for characterizing Ewha-18278.
Conclusion
Ewha-18278 is a potent pan-NOX inhibitor with demonstrated efficacy in preclinical models of osteoporosis. Its mechanism of action is centered on the inhibition of RANKL-induced ROS production, which effectively shuts down the downstream signaling pathways required for osteoclast differentiation. The detailed inhibitory data and established experimental protocols provide a solid foundation for further investigation and development of Ewha-18278 as a therapeutic agent for ROS-mediated diseases.
References
- 1. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Foundational Research on APX-115 in Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115, also known as Isuzinaxib, is a novel, orally active, small-molecule pan-NADPH oxidase (Nox) inhibitor. Foundational preclinical research has demonstrated its potential as a therapeutic agent for kidney disease, particularly diabetic kidney disease (DKD). By targeting multiple Nox isoforms—key sources of reactive oxygen species (ROS)—this compound addresses the critical role of oxidative stress in the pathogenesis of renal injury. This document provides an in-depth technical overview of the core preclinical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction: The Role of NADPH Oxidase in Kidney Disease
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). In the kidney, various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in different cell types. Under pathological conditions such as diabetes, hyperglycemia and other metabolic insults lead to the overactivation of these enzymes.[1][2] This excessive ROS production is a central driver of cellular damage and contributes to the key features of diabetic kidney disease: inflammation, fibrosis, podocyte injury, and glomerular hypertrophy.[1][3]
This compound (3-phenyl-1-(pyridin-2-yl)-4-propyl-1-5-hydroxypyrazol HCl) is a first-in-class pan-Nox inhibitor, demonstrating potent inhibition of Nox1, Nox2, and Nox4.[4][5] Its ability to broadly target multiple pathogenic Nox isoforms suggests a more comprehensive therapeutic approach compared to isoform-specific inhibitors.[1] Preclinical studies have consistently shown that this compound can attenuate renal injury in various animal models of diabetic nephropathy.[3][5][6][7][8]
Mechanism of Action and Signaling Pathways
This compound exerts its renoprotective effects by inhibiting the production of ROS from multiple Nox isoforms. This primary action interrupts several downstream signaling cascades implicated in the progression of kidney disease.
Inhibition of Oxidative Stress
The core mechanism of this compound is the direct inhibition of Nox enzymes, leading to a significant reduction in oxidative stress. This has been demonstrated across multiple preclinical studies through the measurement of various oxidative stress markers. The reduction in ROS generation helps to preserve the integrity and function of renal cells, including podocytes and tubular epithelial cells.[3][6]
Downstream Signaling Pathways
The inhibition of Nox-derived ROS by this compound impacts key signaling pathways involved in inflammation and fibrosis. High glucose and other diabetic stimuli typically activate pro-inflammatory pathways such as NF-κB and pro-fibrotic pathways involving transforming growth factor-beta 1 (TGF-β1).[1][3] this compound has been shown to suppress the activation of these pathways, leading to reduced expression of inflammatory cytokines and extracellular matrix proteins.[3]
Role in Mitochondrial and Peroxisomal Biogenesis
Recent studies have suggested that the benefits of this compound may also be linked to the preservation of mitochondrial and peroxisomal function. In diabetic conditions, there is often a downregulation of biogenesis in these organelles, leading to impaired energy metabolism and lipid accumulation. This compound treatment has been found to restore the biogenesis of both mitochondria and peroxisomes, suggesting a broader metabolic benefit beyond direct ROS inhibition.[3][6]
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in several preclinical models of diabetic kidney disease. The following tables summarize the key quantitative findings from these studies.
This compound Efficacy in STZ-Induced Diabetic Mice
-
Model: Streptozotocin (STZ)-induced type 1 diabetes in C57BL/6J mice.
-
Treatment: this compound (60 mg/kg/day) or Losartan (1.5 mg/kg/day) administered orally for 12 weeks.[3][6]
| Parameter | Diabetic Control | This compound Treated | Losartan Treated | Outcome |
| Urinary Albumin Excretion | Significantly Increased | Markedly Decreased | Markedly Decreased | Reduction in albuminuria[3] |
| Creatinine Clearance | Increased (Hyperfiltration) | Attenuated | Attenuated | Normalization of GFR[3] |
| Glomerular Hypertrophy | Present | Prevented | Prevented | Reduced glomerular size[3] |
| Oxidative Stress Markers | Increased | Attenuated | Attenuated | Decreased ROS damage[3] |
| Inflammatory Markers (TNFα, MCP-1) | Increased mRNA levels | Decreased | Not specified | Anti-inflammatory effect[3] |
| Fibrosis Markers (TGF-β1, PAI-1) | Increased | Inhibited | Not specified | Anti-fibrotic effect[3] |
This compound Efficacy in db/db Diabetic Mice
-
Model: Type 2 diabetic db/db mice.
-
Treatment: this compound (60 mg/kg/day) administered by oral gavage for 12 weeks.[8]
| Parameter | Diabetic Control (db/db) | This compound Treated (db/db) | Outcome |
| Insulin Resistance | High | Significantly Improved | Improved glucose metabolism[8] |
| Plasma 8-isoprostane | Increased | Decreased | Reduced systemic oxidative stress[1][8] |
| Urinary Albumin Excretion | Increased | Decreased | Protection against proteinuria[8] |
| Creatinine Level | Preserved | Preserved | Maintenance of kidney function[8] |
| Mesangial Expansion | Significant | Significantly Improved | Attenuation of glomerulosclerosis[8] |
| Kidney Nox1, Nox2, Nox4 Expression | Increased | Decreased | Reduced source of ROS[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of foundational research. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Animal Models and Drug Administration
-
STZ-Induced Diabetes Model:
-
Animals: C57BL/6J mice.
-
Induction: Diabetes is induced by intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.[3][6]
-
Treatment: this compound (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally to the diabetic mice for a duration of 12 weeks.[3][6]
-
-
db/db Mouse Model:
-
Animals: Eight-week-old db/m (control) and db/db (diabetic) mice are used.
-
Treatment: this compound is administered by oral gavage at a dose of 60 mg/kg per day for 12 weeks.[8]
-
Measurement of Kidney Function and Injury
-
Urinary Albumin: Measured from 24-hour urine collections using an ELISA kit. The albumin-to-creatinine ratio is often calculated to normalize for urine concentration.[3]
-
Creatinine Clearance: Calculated from serum and urinary creatinine levels to estimate the glomerular filtration rate.[3]
-
Histological Analysis: Kidneys are fixed, paraffin-embedded, and sectioned. Stains such as Periodic acid-Schiff (PAS) are used to assess glomerular hypertrophy and mesangial expansion.[6]
-
Immunohistochemistry: Used to detect the infiltration of inflammatory cells (e.g., F4/80 for macrophages) and the expression of specific proteins in kidney tissue.[3]
Assessment of Oxidative Stress and Inflammation
-
Oxidative Stress Markers:
-
Inflammatory Markers:
-
Real-Time PCR: Used to measure the mRNA expression levels of inflammatory cytokines such as TNFα and MCP-1 in kidney tissue.[3]
-
Clinical Development
Building on the promising preclinical data, this compound (Isuzinaxib) has advanced into clinical trials. Phase 2 studies have been conducted to assess the safety, tolerability, and efficacy of this compound in patients with diabetic kidney disease and those at risk for contrast-induced acute kidney injury.[9][10][11][12] Results from a Phase 2 trial in patients with type 2 diabetes and chronic kidney disease indicated that Isuzinaxib was effective in reducing the Urine Albumin-to-Creatinine Ratio (UACR), a key marker of kidney damage, particularly in patients with lower kidney function.[13][14] These clinical findings provide the first evidence of this compound's potential effectiveness in a human population.[10][14]
Conclusion and Future Directions
Foundational research has established this compound as a potent pan-Nox inhibitor that effectively mitigates key pathological processes in diabetic kidney disease. By reducing oxidative stress, inflammation, and fibrosis, this compound demonstrates significant renoprotective effects in multiple preclinical models. The data strongly support the hypothesis that broad inhibition of Nox enzymes is a viable and promising therapeutic strategy for kidney disease.
Future research will likely focus on further elucidating the long-term safety and efficacy of this compound in larger patient populations, exploring its potential in non-diabetic chronic kidney diseases, and identifying predictive biomarkers to optimize patient selection. The continued development of this compound represents a significant step forward in targeting the fundamental mechanisms of oxidative stress in renal pathology.
References
- 1. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. This compound, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Acute Kidney Injury · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]
Ewha-18278: A Pan-Nox Inhibitor's Impact on Cellular Signaling Cascades
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ewha-18278, also known as APX-115, is a potent, orally active small molecule inhibitor of the NADPH oxidase (Nox) family of enzymes. By targeting Nox1, Nox2, and Nox4, Ewha-18278 effectively modulates cellular signaling cascades driven by reactive oxygen species (ROS), demonstrating significant therapeutic potential in conditions such as osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of Ewha-18278, focusing on its effects on key cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction
Reactive oxygen species, once considered solely as byproducts of metabolic processes, are now recognized as critical second messengers in a multitude of cellular signaling pathways.[1][2] The NADPH oxidase (Nox) family of enzymes are major sources of regulated ROS production in various cell types.[3] Dysregulation of Nox activity is implicated in the pathophysiology of numerous diseases, including osteoporosis, making Nox enzymes attractive therapeutic targets.[3][4][5]
Ewha-18278 is a novel pyrazole derivative that has demonstrated high inhibitory potency against multiple Nox isozymes.[4][5] Its primary characterized effect is the inhibition of osteoclast differentiation, a key process in bone resorption, by attenuating the signaling cascades initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL).[4][5][6] This guide delves into the molecular mechanisms underlying the therapeutic effects of Ewha-18278.
Mechanism of Action: Inhibition of Nox Enzymes
Ewha-18278 functions as a pan-Nox inhibitor, with demonstrated activity against Nox1, Nox2, and Nox4.[7][8] The inhibitory profile of Ewha-18278 has been quantitatively characterized, highlighting its potency in the low micromolar range.
Table 1: Inhibitory Potency (Ki) of Ewha-18278 against Human Nox Isozymes
| Nox Isozyme | Ki (μM) |
| hNox1 | 1.08 |
| hNox2 | 0.57 |
| hNox4 | 0.63 |
| Data sourced from MedchemExpress and Joo et al., 2016.[8][9] |
Impact on Cellular Signaling Cascades
The therapeutic effects of Ewha-18278 are primarily attributed to its ability to block RANKL-dependent signaling pathways in bone marrow-derived macrophages (BMMs), the precursor cells of osteoclasts.[4][5]
RANKL-Induced Signaling and Osteoclastogenesis
The binding of RANKL to its receptor, RANK, on the surface of BMMs triggers a signaling cascade that is essential for osteoclast differentiation and activation. A critical component of this cascade is the generation of ROS, which acts as a second messenger to propagate downstream signaling. Ewha-18278, by inhibiting Nox enzymes, effectively curtails this RANKL-induced ROS production.[6]
Inhibition of MAPK and NF-κB Pathways
The reduction in cellular ROS levels following Ewha-18278 treatment leads to the subsequent inactivation of key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) cascades.[4][5][6] These pathways are crucial for the transcriptional activation of genes required for osteoclast differentiation.
Downregulation of Osteoclast-Specific Gene Expression
The blockade of the MAPK and NF-κB signaling pathways by Ewha-18278 ultimately results in the reduced expression of critical osteoclast differentiation marker genes, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and ATPase H+ Transporting V0 Subunit D2 (Atp6v0d2).[6] NFATc1 is considered the master regulator of osteoclastogenesis.
Quantitative Data from In Vitro and In Vivo Studies
The efficacy of Ewha-18278 has been demonstrated in both cellular and animal models of osteoporosis.
Table 2: In Vitro Efficacy of Ewha-18278 on Osteoclast Differentiation
| Parameter | Cell Type | Treatment | Concentration | Outcome |
| Nox Inhibition | BMMs | Ewha-18278 | 10 µM | Inhibition of RANKL-dependent ROS generation |
| Osteoclast Formation | BMMs | Ewha-18278 | Dose-dependent | Inhibition of TRAP-positive osteoclast formation |
| Data compiled from Joo et al., 2016.[5][6] |
Table 3: In Vivo Efficacy of Ewha-18278 in an Ovariectomized (OVX) Mouse Model
| Parameter | Animal Model | Treatment | Dosage | Outcome |
| Bone Mineral Density | OVX ddY mice | Ewha-18278 | 10 mg/kg/day (oral, 4 weeks) | Recovery of bone mineral density and trabecular bone volume |
| Bone Strength | OVX ddY mice | Ewha-18278 | 10 mg/kg/day (oral, 4 weeks) | Increased cortical bone thickness and bone strength |
| Data from Joo et al., 2016.[4][5] |
Experimental Protocols
In Vitro Inhibition of RANKL-Induced ROS Generation
Objective: To measure the effect of Ewha-18278 on the production of reactive oxygen species in bone marrow-derived macrophages (BMMs) following stimulation with RANKL.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate them into BMMs.
-
Pre-treatment: BMMs are pre-treated with varying concentrations of Ewha-18278 (e.g., 10 μM) for 1 hour.[6]
-
Stimulation: Cells are then stimulated with RANKL (200 ng/ml) for 10 minutes to induce ROS production.[5][6]
-
ROS Detection: RANKL-induced ROS generation is monitored by confocal microscopy using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation.
References
- 1. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
APX-115: A Pan-NADPH Oxidase Inhibitor for Ophthalmic Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: APX-115 is a potent, orally active, small molecule inhibitor of NADPH oxidase (NOX) enzymes. As a pan-NOX inhibitor, it targets multiple isoforms of this enzyme system, which are key sources of reactive oxygen species (ROS) in various pathological conditions. Oxidative stress is a well-established driver of cellular damage and dysfunction in a range of ophthalmic diseases, including dry eye disease (DED), diabetic retinopathy, glaucoma, and age-related macular degeneration (AMD). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated and potential relevance in ophthalmology research, with a focus on preclinical findings.
Core Mechanism of Action
This compound functions by inhibiting the activity of NADPH oxidase enzymes. These enzymes are crucial in the inflammatory and oxidative stress pathways. By blocking the action of NOX isoforms, this compound effectively reduces the production of superoxide and other reactive oxygen species, thereby mitigating cellular damage.
Quantitative Data Presentation
The inhibitory activity of this compound against various NOX isoforms has been quantified, and its efficacy has been demonstrated in preclinical models of ophthalmic disease.
| Parameter | Value | Enzyme Target | Reference |
| Ki | 1.08 µM | NOX1 | [1][2][3] |
| Ki | 0.57 µM | NOX2 | [1][2][3] |
| Ki | 0.63 µM | NOX4 | [1][2][3] |
Table 1: Inhibitory Constants (Ki) of this compound for Human NOX Isoforms.
| Study | Model | Treatment | Key Quantitative Findings | Reference |
| Dry Eye Disease | Streptozotocin (STZ)-induced diabetic rat model | APX-115A (10 mg/ml solution) eye drops, three times a day for 1 month | - Significantly increased tear volume compared to saline-treated diabetic controls. - Significantly attenuated the diabetes-induced increase in NOX2 expression in the corneal epithelium. - Did not significantly affect body weight or blood glucose levels. | [4][5] |
| EBV-Infected Retinal Epithelial Cells | ARPE-19/EBV cell line | APX-115A (concentrations not specified in abstract) | - Induced apoptotic cell death specifically in EBV-infected ARPE-19 cells, with no effect on parental ARPE-19 cells. - Increased cleavage of caspase-3 in a dose-dependent manner following NOX4 siRNA treatment. | [6][7] |
Table 2: Summary of Preclinical Efficacy Data for this compound in Ophthalmic Models.
Signaling Pathways
This compound modulates signaling pathways downstream of NOX activation, primarily by reducing ROS levels. This has implications for inflammatory responses, cellular apoptosis, and angiogenesis.
Figure 1: this compound Mechanism of Action. this compound inhibits multiple NOX isoforms, reducing ROS and downstream pathological effects.
Experimental Protocols
STZ-Induced Diabetic Rat Model for Dry Eye Disease[4][5]
-
Animal Model: Male Sprague Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: APX-115A is dissolved in normal saline to a concentration of 10 mg/ml. 20 µl of the solution is administered as eye drops three times a day for one month. Control groups receive saline eye drops.
-
Efficacy Evaluation:
-
Tear Secretion: Measured using a phenol red thread test.
-
Histology: Eyeball and lacrimal gland tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess morphological changes.
-
Immunohistochemistry: Expression of NOX2 in the cornea and lacrimal glands is evaluated using specific antibodies.
-
In Vitro Model of EBV-Infected Retinal Epithelial Cells[6][7]
-
Cell Lines: Human retinal pigment epithelial cell line ARPE-19 and its Epstein-Barr virus (EBV)-infected counterpart (ARPE-19/EBV) are used.
-
Treatment: Cells are treated with varying concentrations of APX-115A.
-
Experimental Assays:
-
Cell Viability and Apoptosis: Assessed by propidium iodide (PI) and Annexin V staining followed by flow cytometry. Caspase-3 cleavage is measured by western blot.
-
ROS Measurement: Intracellular ROS levels are quantified using flow cytometry after staining with a fluorescent probe.
-
Protein Expression Analysis: Western blotting is used to measure the expression levels of proteins in the signaling pathways of interest, such as NOX4, LMP1, and components of the JNK and ERK pathways.
-
siRNA Transfection: To confirm the role of specific proteins, cells are transfected with small interfering RNAs (siRNAs) to downregulate the expression of target genes like NOX4 and LMP1.
-
Relevance in Ophthalmology Research
The role of oxidative stress in the pathogenesis of numerous eye diseases makes NADPH oxidase a compelling therapeutic target.
Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness and is characterized by retinal microvascular damage.[4][6] Hyperglycemia-induced oxidative stress is a key driver of this pathology.[6] Both NOX2 and NOX4 have been implicated in the increased ROS production in the diabetic retina, contributing to endothelial cell dysfunction, pericyte loss, and breakdown of the blood-retinal barrier.[7] By inhibiting these NOX isoforms, this compound has the potential to mitigate the early cellular changes that lead to diabetic retinopathy.
Figure 2: this compound in Diabetic Retinopathy. this compound may prevent retinal damage by inhibiting NOX-mediated ROS production.
Glaucoma
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). Oxidative stress is a significant contributor to RGC death.[8] NOX1 and NOX2 are expressed in the retina and their activation is associated with RGC apoptosis and glial cell activation in models of glaucoma.[8][9] Therefore, a pan-NOX inhibitor like this compound could offer a neuroprotective strategy for glaucoma by reducing oxidative stress in the retina.
Age-Related Macular Degeneration (AMD)
Oxidative stress is a central element in the pathogenesis of both dry and wet AMD.[10] In AMD, chronic oxidative damage to the retinal pigment epithelium (RPE) and photoreceptors is a key initiating event. NOX1, NOX2, and NOX4 are expressed in the choroid and are involved in the generation of ROS that can promote inflammation and choroidal neovascularization (a hallmark of wet AMD) through the upregulation of vascular endothelial growth factor (VEGF).[10] By targeting these NOX isoforms, this compound could potentially slow the progression of AMD by reducing oxidative damage and inhibiting pathological angiogenesis.
Figure 3: Potential Role of this compound in AMD. By inhibiting NOX enzymes, this compound could reduce key pathological features of AMD.
Conclusion
This compound is a promising research tool and potential therapeutic candidate for a variety of ophthalmic diseases. Its ability to inhibit multiple NOX isoforms and thereby reduce oxidative stress addresses a fundamental pathological mechanism common to several sight-threatening conditions. The preclinical data, particularly in models of dry eye disease and in retinal epithelial cells, provide a strong rationale for further investigation of this compound in the context of ophthalmology. Future research should focus on elucidating its efficacy in models of diabetic retinopathy, glaucoma, and AMD, as well as on its ocular pharmacokinetics and safety profile.
References
- 1. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative mechanistic study of RPE cell death induced by different oxidative stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APX‑115A, a pan‑NADPH oxidase inhibitor, reduces the degree and incidence rate of dry eye in the STZ‑induced diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. APX-115A, a pan-NADPH Oxidase Inhibitor, Induces Caspase-dependent Cell Death by Suppressing NOX4-ROS Signaling in EBV-infected Retinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Autophagy regulates death of retinal pigment epithelium cells in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
Methodological & Application
APX-115 In Vivo Experimental Protocol for Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX-115 is a potent, orally active, pan-NADPH oxidase (Nox) inhibitor that has demonstrated significant therapeutic potential in preclinical mouse models of diabetic nephropathy. By targeting multiple Nox isoforms (Nox1, Nox2, and Nox4), this compound effectively mitigates oxidative stress, inflammation, and fibrosis, key pathological drivers of diabetic kidney disease.[1][2][3][4] This document provides a detailed in vivo experimental protocol for evaluating the efficacy of this compound in mouse models of diabetes, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound, also known as Isuzinaxib or Ewha-18278, functions as a pan-inhibitor of the NADPH oxidase (Nox) family of enzymes.[1][2] These enzymes are a major source of reactive oxygen species (ROS) in various cell types. In the context of diabetic kidney disease, hyperglycemia and other metabolic dysregulations lead to the upregulation and activation of Nox enzymes, resulting in excessive ROS production.[3] This oxidative stress triggers downstream signaling cascades that promote inflammation, cellular damage, and the accumulation of extracellular matrix proteins, leading to fibrosis and progressive loss of kidney function.[3] this compound intervenes by inhibiting the activity of key Nox isoforms, thereby reducing ROS generation and ameliorating these pathological processes.[3][4]
Signaling Pathway
Caption: this compound signaling pathway in diabetic kidney disease.
Experimental Protocols
This section outlines a typical 12-week in vivo study protocol to assess the efficacy of this compound in a streptozotocin (STZ)-induced diabetic mouse model.
Animal Model and Diabetes Induction
-
Animal Strain: 6-week-old male C57BL/6J mice.[3]
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diabetes Induction:
-
Induce diabetes by intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight per day for 5 consecutive days.[3]
-
Dissolve STZ in a freshly prepared 100 mM sodium citrate buffer (pH 4.5).
-
Inject an equivalent volume of sodium citrate buffer into the age-matched control mice.[3]
-
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood. Mice with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
Experimental Groups and Dosing
-
Grouping: Divide the mice into the following groups (n=8-10 mice per group):
-
Control: Non-diabetic mice receiving vehicle.
-
Diabetic Vehicle: Diabetic mice receiving vehicle.
-
Diabetic this compound: Diabetic mice receiving this compound.
-
-
Drug Preparation and Administration:
Experimental Workflow
Caption: Experimental workflow for this compound in vivo study.
In-Life Monitoring and Sample Collection
-
Body Weight and Blood Glucose: Monitor and record weekly.
-
Urine Collection: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin and creatinine levels.
-
Sacrifice and Tissue Collection: At the end of the 12-week treatment period, euthanize the mice.[3]
-
Collect blood samples via cardiac puncture for plasma analysis.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
-
Endpoint Analyses
-
Renal Function:
-
Albuminuria: Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
-
-
Histopathology:
-
Embed formalin-fixed, paraffin-embedded kidney sections.
-
Perform Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy and mesangial expansion.
-
Use Masson's trichrome staining to evaluate tubulointerstitial fibrosis.
-
-
Immunohistochemistry:
-
Stain kidney sections for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., fibronectin, collagen IV).
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from frozen kidney tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR to measure the mRNA expression levels of genes related to inflammation (e.g., Tnfα, Mcp-1), fibrosis (e.g., Tgfβ1, Fn1), and oxidative stress (e.g., Nox1, Nox2, Nox4).
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein from frozen kidney tissue.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe with primary antibodies against proteins of interest (e.g., NOX4, TGF-β1, p-NF-κB) and corresponding secondary antibodies.
-
-
Oxidative Stress Markers:
-
Measure markers of oxidative stress such as plasma 8-isoprostane levels or kidney tissue lipid hydroperoxides.[4]
-
Data Presentation
Summarize quantitative data in tables for clear comparison between experimental groups.
Table 1: General Characteristics of Experimental Animals at 12 Weeks
| Parameter | Control | Diabetic Vehicle | Diabetic this compound (60 mg/kg) |
| Body Weight (g) | |||
| Kidney Weight (mg) | |||
| Blood Glucose (mg/dL) | |||
| HbA1c (%) |
Table 2: Renal Function and Injury Markers at 12 Weeks
| Parameter | Control | Diabetic Vehicle | Diabetic this compound (60 mg/kg) |
| Urinary Albumin Excretion (µ g/24h ) | |||
| Urinary Creatinine (mg/dL) | |||
| Albumin-to-Creatinine Ratio (µg/mg) | |||
| Glomerular Volume (µm³) | |||
| Mesangial Area (%) |
Table 3: Renal Gene Expression (Fold Change vs. Control)
| Gene | Diabetic Vehicle | Diabetic this compound (60 mg/kg) |
| Tnfα | ||
| Mcp-1 | ||
| Tgfβ1 | ||
| Fn1 | ||
| Nox1 | ||
| Nox2 | ||
| Nox4 |
Conclusion
This detailed protocol provides a robust framework for investigating the in vivo efficacy of this compound in a mouse model of diabetic nephropathy. The outlined experimental procedures and endpoint analyses will enable researchers to thoroughly evaluate the therapeutic potential of this pan-Nox inhibitor. Adherence to these guidelines will facilitate the generation of reproducible and high-quality data for drug development and translational research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Ewha-18278 solubility and preparation for in vitro assays
Application Notes and Protocols for Ewha-18278
Introduction
Ewha-18278 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with significant activity against the p110α isoform. The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cellular growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the solubilization and preparation of Ewha-18278 for use in various in vitro assays to assess its biological activity.
Solubility of Ewha-18278
The solubility of Ewha-18278 was determined in a panel of common laboratory solvents. The data presented below is crucial for the preparation of stock and working solutions for in vitro experiments.
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Appearance |
| DMSO | 25 | 100 | Clear, colorless solution |
| Ethanol (95%) | 25 | 25 | Clear, colorless solution |
| PBS (pH 7.4) | 25 | <0.1 | Suspension |
| DMEM + 10% FBS | 37 | 0.5 | Fine precipitate observed > 1µM |
Note: It is strongly recommended to prepare high-concentration stock solutions in DMSO. Further dilutions into aqueous media should be done with caution, ensuring the final DMSO concentration does not exceed a level that affects the experimental system (typically ≤ 0.1%).
Preparation of Ewha-18278 Solutions
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Ewha-18278 powder (Molecular Weight: 441.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Equilibrate the Ewha-18278 powder to room temperature before opening the vial to prevent condensation.
-
Weigh out 4.415 mg of Ewha-18278 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 5-10 minutes until the powder is completely dissolved. A brief sonication step may be used if dissolution is slow.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a frozen aliquot of the 10 mM Ewha-18278 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
A vehicle control (e.g., 0.1% DMSO in culture medium) should be included in all experiments to account for any effects of the solvent.
In Vitro Assay Protocol: Cell Viability (MTT) Assay
This protocol describes the use of Ewha-18278 in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ewha-18278 working solutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
After 24 hours, remove the medium and treat the cells with 100 µL of medium containing various concentrations of Ewha-18278 (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Ewha-18278 Mechanism of Action: PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Ewha-18278.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
APX-115 Treatment in Streptozotocin-Induced Diabetic Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115, also known as Isuzinaxib, is a novel, orally active, pan-NADPH oxidase (Nox) inhibitor that has shown significant therapeutic potential in preclinical models of diabetic complications.[1][2] By targeting the primary sources of reactive oxygen species (ROS) generation, this compound mitigates oxidative stress, a key pathogenic factor in the development and progression of diabetes-associated pathologies such as diabetic nephropathy and dry eye disease.[1][3] These application notes provide a comprehensive overview of the use of this compound in streptozotocin (STZ)-induced diabetic models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action.
Mechanism of Action
This compound is a potent inhibitor of multiple Nox isoforms, including Nox1, Nox2, and Nox4, with Ki values of 1.08 μM, 0.57 μM, and 0.63 μM, respectively.[2] In the context of diabetes, hyperglycemia and other metabolic dysregulations lead to the upregulation and activation of Nox enzymes in various tissues.[4] This results in excessive ROS production, which in turn triggers a cascade of detrimental cellular events, including inflammation, fibrosis, and apoptosis.[1][5] this compound intervenes by blocking this initial step of ROS generation, thereby ameliorating downstream pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in STZ-induced diabetic models.
Table 1: Effects of this compound on Diabetic Nephropathy in STZ-Induced Diabetic Mice
| Parameter | Control | Diabetic (STZ) | Diabetic + this compound (60 mg/kg/day) | Diabetic + Losartan (1.5 mg/kg/day) | Reference |
| Urinary Albumin Excretion (µ g/day ) | Baseline | Increased | Markedly Decreased | Decreased | [1] |
| Creatinine Clearance (µL/min) | Baseline | Increased (Hyperfiltration) | Attenuated | Attenuated | [1] |
| Plasma Cystatin C (ng/mL) | Baseline | Decreased | Attenuated | Attenuated | [1] |
| TNFα mRNA Expression (Kidney) | Baseline | Increased | Significantly Reduced | Significantly Reduced | [1] |
| MCP1 mRNA Expression (Kidney) | Baseline | Increased | Significantly Reduced | Significantly Reduced | [1] |
| Macrophage Infiltration (F4/80+) | Baseline | Increased | Attenuated | Attenuated | [1] |
| Plasma Lipid Hydroperoxide (LPO) | Baseline | Increased | Significantly Inhibited | - | [1] |
| Urinary Lipid Hydroperoxide (LPO) | Baseline | Increased | Significantly Inhibited | - | [1] |
| Kidney Lipid Hydroperoxide (LPO) | Baseline | Increased | Significantly Inhibited | - | [1] |
| Nox1, Nox2, Nox4 mRNA (Kidney) | Baseline | - | Significantly Decreased | - | [1] |
Table 2: Effects of APX-115A on Dry Eye in STZ-Induced Diabetic Rats
| Parameter | Normal Control | Diabetic Control | Normal + APX-115A | Diabetic + APX-115A | Reference |
| Body Weight | Baseline | Reduced | No Effect | No Effect | [6][7] |
| Blood Glucose Level | Baseline | Increased | No Effect | No Effect | [6][7] |
| Tear Volume | Baseline | Reduced | Increased | Significantly Increased | [6][7] |
| Corneal NOX2 Expression | Baseline | - | - | Lower than Diabetic Control | [7] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice
This protocol describes the induction of type 1 diabetes in C57BL/6J mice, a commonly used model for studying diabetic complications.[1]
Materials:
-
Streptozotocin (STZ)
-
Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)
-
6-week-old male C57BL/6J mice
-
Insulin syringes (0.5 mL)
-
Glucometer and test strips
Procedure:
-
Prepare a fresh solution of STZ in sodium citrate buffer. The concentration should be calculated to deliver a dose of 50 mg/kg body weight.
-
For five consecutive days, administer a single intraperitoneal (IP) injection of the STZ solution (50 mg/kg/day) to the mice.[1]
-
Administer an equivalent volume of sodium citrate buffer to the age-matched control group.[1]
-
Monitor blood glucose levels weekly from tail vein blood using a glucometer. Diabetes is typically confirmed by blood glucose levels exceeding a specified threshold (e.g., >250 mg/dL).
-
Proceed with this compound treatment once diabetes is established.
Protocol 2: this compound Administration
This compound is administered orally to the diabetic animal models.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or as specified by the manufacturer)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering the desired dose (e.g., 60 mg/kg/day).[1]
-
Administer the this compound suspension to the diabetic mice or rats via oral gavage once daily.
-
The treatment duration can vary depending on the study's objectives, with studies showing efficacy over a 12-week period.[1]
-
The control diabetic group should receive an equivalent volume of the vehicle.
Protocol 3: Assessment of Renal Function and Inflammation
This protocol outlines key assays to evaluate the therapeutic effects of this compound on diabetic nephropathy.
1. Measurement of Urinary Albumin and Creatinine:
-
Collect 24-hour urine samples from individual mice in metabolic cages.
-
Measure urinary albumin concentration using a commercially available ELISA kit.
-
Measure urinary creatinine concentration using a creatinine assay kit.
-
Calculate the albumin-to-creatinine ratio (ACR) to assess albuminuria.
2. Real-Time PCR for Gene Expression Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Isolate total RNA from the kidney tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (qPCR) using specific primers for target genes such as TNFα, MCP1, Nox1, Nox2, and Nox4.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
3. Immunohistochemistry for Macrophage Infiltration:
-
Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut paraffin-embedded sections (e.g., 4 µm thickness).
-
Perform immunohistochemical staining using an antibody against the macrophage marker F4/80.
-
Visualize the staining using a suitable detection system.
-
Quantify the number of F4/80-positive cells in the tubulointerstitium.
Signaling Pathways
This compound's therapeutic effects are mediated through the inhibition of the Nox-ROS signaling pathway, which subsequently impacts downstream inflammatory and fibrotic cascades.
Conclusion
This compound has demonstrated significant promise as a therapeutic agent for diabetic complications in STZ-induced diabetic models.[1][6] Its ability to inhibit multiple Nox isoforms leads to a reduction in oxidative stress, inflammation, and fibrosis, thereby protecting against kidney damage and improving conditions such as dry eye disease.[1][7] The protocols and data presented here provide a valuable resource for researchers and drug development professionals investigating the potential of this compound and other Nox inhibitors for the treatment of diabetes and its complications. Further clinical studies are warranted to translate these preclinical findings into effective therapies for patients.[3]
References
- 1. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pan-Nox inhibitor treatment improves renal function in aging murine diabetic kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a pan-NADPH oxidase inhibitor, protects development of diabetic nephropathy in podocyte specific NOX5 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APX‑115A, a pan‑NADPH oxidase inhibitor, reduces the degree and incidence rate of dry eye in the STZ‑induced diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Isuzinaxib in Podocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isuzinaxib (APX-115) is a novel, orally administered small molecule that functions as a pan-NADPH oxidase (NOX) inhibitor.[1][2][3] It is currently under development for the treatment of diabetic nephropathy and acute kidney injury.[1] Clinical studies have demonstrated that Isuzinaxib can significantly reduce the Urine Albumin Creatinine Ratio (UACR), a key marker of kidney damage, particularly in patients with compromised kidney function.[2][3][4] The therapeutic potential of Isuzinaxib is attributed to its ability to modulate oxidative stress, a critical pathogenic factor in the progression of diabetic complications.[2]
Podocytes, highly specialized cells of the glomerulus, are crucial for maintaining the integrity of the glomerular filtration barrier.[5][6] Injury to podocytes is a primary event in the pathogenesis of proteinuric kidney diseases, including diabetic nephropathy.[4][5][7] A major driver of podocyte injury is the overproduction of reactive oxygen species (ROS), with NADPH oxidases being a primary source of this oxidative stress.[4][7][8] Elevated ROS levels in podocytes can lead to DNA damage, apoptosis, and disruption of the intricate cellular architecture, ultimately resulting in proteinuria and glomerulosclerosis.[1][9]
These application notes provide a framework for investigating the therapeutic potential of Isuzinaxib in protecting human podocytes from oxidative stress-induced injury in a cell culture setting. The following protocols are designed to establish an in vitro model of podocyte injury and to assess the efficacy of Isuzinaxib in mitigating cellular damage.
Mechanism of Action in Podocytes
Isuzinaxib, as a pan-NOX inhibitor, is hypothesized to protect podocytes by blocking the catalytic activity of NADPH oxidase enzymes.[2][3] In pathological conditions such as diabetic nephropathy, stimuli like high glucose, advanced oxidation protein products (AOPPs), and angiotensin II activate NOX enzymes in podocytes.[8] This leads to the excessive production of superoxide and other ROS.[7][10]
By inhibiting NOX, Isuzinaxib is expected to reduce the intracellular burden of ROS. This, in turn, would prevent the downstream activation of pro-apoptotic signaling pathways, such as the p38 MAPK and caspase cascades, and preserve mitochondrial function.[9] Consequently, Isuzinaxib may prevent podocyte apoptosis, maintain the integrity of the actin cytoskeleton, and preserve the expression of essential slit diaphragm proteins like nephrin and podocin, thereby protecting the glomerular filtration barrier.
Experimental Protocols
Culture of Human Podocytes
Conditionally immortalized human podocyte cell lines are recommended for these studies. These cells proliferate at a permissive temperature (33°C) and differentiate into a mature, arborized phenotype at a non-permissive temperature (37°C), expressing key podocyte markers such as nephrin, podocin, and synaptopodin.[6]
Materials:
-
Conditionally immortalized human podocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Collagen Type I-coated culture flasks and plates
-
Trypsin-EDTA solution
Protocol:
-
Proliferation: Culture podocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1X ITS at 33°C in a 5% CO2 incubator.
-
Differentiation: When cells reach 70-80% confluency, subculture them onto new collagen-coated plates or flasks. To induce differentiation, transfer the cells to a 37°C, 5% CO2 incubator for 10-14 days. The medium should be changed every 2-3 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
In Vitro Model of Podocyte Oxidative Stress Injury
High glucose is a well-established inducer of oxidative stress in podocytes and is relevant to diabetic nephropathy.
Materials:
-
Differentiated human podocytes
-
Serum-free RPMI-1640 medium
-
D-Glucose
-
Mannitol (for osmotic control)
-
Isuzinaxib
Protocol:
-
Culture human podocytes to differentiation as described above in 96-well or 12-well plates.
-
Starve the differentiated podocytes in serum-free RPMI-1640 medium for 24 hours.
-
Prepare the following treatment groups:
-
Normal Glucose (NG): 5.5 mM D-Glucose
-
Osmotic Control: 5.5 mM D-Glucose + 24.5 mM Mannitol
-
High Glucose (HG): 30 mM D-Glucose
-
HG + Isuzinaxib: 30 mM D-Glucose + varying concentrations of Isuzinaxib (e.g., 1, 10, 100 nM)
-
-
Pre-treat the designated wells with the corresponding concentrations of Isuzinaxib for 1 hour.
-
Introduce the high glucose or control media to the respective wells.
-
Incubate the cells for 48-72 hours at 37°C.
Assessment of Isuzinaxib's Protective Effects
a. Measurement of Intracellular ROS
Assay: Dichlorofluorescin diacetate (DCFDA) assay.
Protocol:
-
After the treatment period, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
b. Quantification of Apoptosis
Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or Caspase-3 activity assay.
Protocol (TUNEL):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
c. Analysis of Protein Expression
Method: Western Blotting or Immunofluorescence.
Target Proteins:
-
Apoptosis Markers: Cleaved Caspase-3, Bax, Bcl-2
-
Podocyte-Specific Markers: Nephrin, Podocin, Synaptopodin
-
Oxidative Stress Markers: NOX4
Protocol (Western Blot):
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Normalize the protein expression to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data, illustrating the expected protective effects of Isuzinaxib on high glucose-induced podocyte injury.
Table 1: Effect of Isuzinaxib on Intracellular ROS Production
| Treatment Group | Relative Fluorescence Units (RFU) | % Reduction in ROS vs. HG |
| Normal Glucose (NG) | 100 ± 12 | - |
| High Glucose (HG) | 250 ± 25 | 0% |
| HG + Isuzinaxib (1 nM) | 200 ± 20 | 20% |
| HG + Isuzinaxib (10 nM) | 150 ± 18 | 40% |
| HG + Isuzinaxib (100 nM) | 110 ± 15 | 56% |
Table 2: Effect of Isuzinaxib on Podocyte Apoptosis
| Treatment Group | % Apoptotic Cells (TUNEL+) | % Reduction in Apoptosis vs. HG |
| Normal Glucose (NG) | 2 ± 0.5 | - |
| High Glucose (HG) | 25 ± 3.0 | 0% |
| HG + Isuzinaxib (1 nM) | 18 ± 2.5 | 28% |
| HG + Isuzinaxib (10 nM) | 10 ± 1.8 | 60% |
| HG + Isuzinaxib (100 nM) | 4 ± 1.0 | 84% |
Table 3: Effect of Isuzinaxib on the Expression of Key Podocyte Proteins (Relative Density)
| Treatment Group | Cleaved Caspase-3 | Nephrin | Podocin | NOX4 |
| Normal Glucose (NG) | 1.0 | 1.0 | 1.0 | 1.0 |
| High Glucose (HG) | 3.5 | 0.4 | 0.5 | 2.8 |
| HG + Isuzinaxib (100 nM) | 1.2 | 0.9 | 0.8 | 1.3 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Isuzinaxib in a podocyte cell culture model of oxidative stress. Based on its mechanism of action as a pan-NOX inhibitor and promising clinical data in diabetic kidney disease, it is anticipated that Isuzinaxib will demonstrate significant protective effects against high glucose-induced podocyte injury. The successful execution of these experiments will provide valuable insights into the cellular mechanisms underlying Isuzinaxib's therapeutic potential and support its further development for the treatment of proteinuric kidney diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Role of NADPH Oxidase-Mediated Reactive Oxygen Species in Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podocyte-targeted therapies - progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conditionally immortalized human podocyte cell line demonstrating nephrin and podocin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of NADPH oxidase-mediated reactive oxygen species in podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mitochondrial Oxidative Stress and Cell Death in Podocytopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of NADPH Oxidase in Metabolic Disease-Related Renal Injury: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: APX-115 Administration for Optimal Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX-115, also known as Isuzinaxib or Ewha-18278, is a potent, first-in-class, and orally active pan-NADPH oxidase (Nox) inhibitor. It demonstrates inhibitory activity against Nox1, Nox2, and Nox4 isoforms, which are key sources of reactive oxygen species (ROS) implicated in the pathophysiology of various diseases. Due to its ability to mitigate oxidative stress, inflammation, and fibrosis, this compound has been investigated primarily for its therapeutic potential in diabetic kidney disease. Understanding the optimal administration route is critical for maximizing its therapeutic efficacy by ensuring sufficient bioavailability. These notes provide a summary of available data and detailed protocols for the administration of this compound in preclinical research settings.
Pharmacokinetics and Bioavailability
The route of administration significantly impacts the bioavailability and subsequent efficacy of this compound. Preclinical studies have demonstrated that while this compound is orally active, other routes may yield substantially higher systemic exposure. A key study noted that the bioavailability, as measured by the area under the curve (AUC), was 1.5 to 6 times greater following intraperitoneal (IP) administration compared to oral (PO) administration in mice. This suggests that for studies requiring maximal systemic exposure, the IP route may be preferable.
Table 1: Comparison of this compound Bioavailability by Administration Route
| Administration Route | Relative Bioavailability (AUC) | Dosage Range | Vehicle/Formulation | Species | Reference |
| Intraperitoneal (IP) | 1.5 to 6-fold higher than Oral | 60 mg/kg | 5% DMSO in saline | Mouse | |
| Oral (PO) | Baseline | 60 mg/kg/day | 0.5% Methylcellulose | Mouse |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo preclinical studies based on established methodologies.
Protocol 1: Oral Gavage (PO) Administration in Mice
This protocol is suitable for chronic daily dosing studies to evaluate the long-term efficacy of orally administered this compound.
1. Materials:
-
This compound (powder form)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Microbalance
-
Spatula
-
Conical tube (15 mL or 50 mL)
-
Homogenizer or vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-gauge, 1.5-inch)
-
Syringes (1 mL)
2. Preparation of Dosing Solution (6 mg/mL for a 60 mg/kg dose):
-
Calculate the total volume of dosing solution required for the study cohort. Assume a standard dosing volume of 10 mL/kg.
-
Weigh the required amount of this compound powder. For example, for 10 mL of a 6 mg/mL solution, weigh 60 mg of this compound.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring to avoid clumping.
-
Add the weighed this compound powder to the appropriate volume of the vehicle in a conical tube.
-
Vortex vigorously or use a homogenizer to create a uniform suspension. Prepare this suspension fresh daily.
3. Administration Procedure:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered. (e.g., a 25 g mouse requires 0.25 mL of a 6 mg/mL solution for a 60 mg/kg dose).
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse and insert the gavage needle orally, advancing it along the esophagus into the stomach.
-
Administer the solution slowly and steadily.
-
Monitor the animal briefly after administration to ensure no adverse reactions occur.
-
In many reported studies, administration is performed daily for several weeks (e.g., 12-14 weeks).
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is recommended for achieving higher systemic bioavailability of this compound.
1. Materials:
-
This compound (powder form)
-
Vehicle: Dimethyl sulfoxide (DMSO) and sterile saline (0.9% NaCl)
-
Microbalance
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with needles (e.g., 25-27 gauge)
2. Preparation of Dosing Solution (for a 60 mg/kg dose):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution with sterile saline to achieve a final concentration where the DMSO content is 5% or less to minimize peritoneal irritation. For a 60 mg/kg dose in a 10 mL/kg injection volume, the final drug concentration should be 6 mg/mL.
-
For example, to prepare 1 mL of dosing solution: Mix 50 µL of a 120 mg/mL this compound stock in DMSO with 950 µL of sterile saline.
-
Ensure the solution is clear and fully dissolved before administration. Prepare fresh on the day of use.
3. Administration Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
A typical dosing schedule reported in studies is twice weekly.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
This compound functions by inhibiting multiple NADPH Oxidase (Nox) enzymes, primarily Nox1, Nox2, and Nox4. This action blocks the production of ROS, which in pathological states like diabetic nephropathy, activate downstream inflammatory and fibrotic signaling pathways. By reducing ROS, this compound effectively suppresses the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines (e.g., MCP-1, TNF-α) and pro-fibrotic molecules (e.g., TGF-β1).
Caption: Mechanism of this compound in blocking ROS-mediated inflammation and fibrosis.
Workflow for Determining Optimal Administration Route
The process of identifying the best administration route for a compound like this compound involves a logical progression from formulation to in vivo pharmacokinetic analysis. This workflow ensures that the selected route provides the necessary therapeutic exposure for efficacy studies.
Caption: Experimental workflow for evaluating and selecting an optimal drug administration route.
Application Notes and Protocols for APX-115 Stock Solutions: Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation, storage, and assessment of the long-term stability of stock solutions of APX-115, a potent pan-NADPH oxidase (Nox) inhibitor. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (Nox) family of enzymes, specifically showing potent inhibition of Nox1, Nox2, and Nox4 isoforms. By inhibiting these enzymes, this compound effectively reduces the production of reactive oxygen species (ROS), which are key signaling molecules implicated in the pathophysiology of numerous diseases, including diabetic nephropathy, inflammation, and fibrosis. Given its therapeutic potential, understanding the stability of this compound in solution is paramount for researchers in both academic and industrial settings.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is the first step in ensuring the accuracy of experimental outcomes. The following protocol outlines the recommended procedure for dissolving and storing this compound.
Recommended Solvents and Solubility
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the solubility and stability of the compound.
| Solvent | Reported Solubility |
| DMSO | ≥ 60 mg/mL to 90 mg/mL |
| Ethanol | Sparingly Soluble |
Note: If using DMSO, it is highly recommended to use a fresh, unopened bottle or a properly stored aliquot to prevent moisture absorption, which can reduce the solubility of this compound.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 315.8 g/mol , add 317.6 µL of DMSO per 1 mg of compound).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
Long-Term Storage and Stability of Stock Solutions
The stability of this compound stock solutions is dependent on storage temperature and the solvent used. The following table summarizes the recommended storage conditions and expected stability based on vendor information.
| Storage Temperature | Solvent | Recommended Storage Duration |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 12 months |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is strongly advised to prepare single-use aliquots.
-
Light Exposure: Protect stock solutions from direct light by using amber-colored vials or by wrapping vials in aluminum foil.
-
Moisture: Ensure vials are tightly sealed to prevent the absorption of moisture, which can hydrolyze the compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of this compound stock solutions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.
Protocol for Forced Degradation of this compound:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV, to identify and quantify the parent compound and any degradation products.
Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound is not publicly available, the following protocol is based on methods used for other small molecule kinase inhibitors and pyrazole derivatives and can be used as a starting point for method development and validation.
Table of HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Select a wavelength of maximum absorbance for this compound for quantification. |
| Injection Volume | 10 µL |
Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing:
-
Specificity: The ability to resolve the parent drug from its degradation products and any excipients.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Signaling
Application Notes and Protocols for Neuroprotective Compound APX-115 in Parkinson's Disease Models
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. A key pathological mechanism implicated in PD is oxidative stress, which leads to cellular damage and neuronal death. APX-115 is a novel investigational compound with potent antioxidant and free radical scavenging properties. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in preclinical models of Parkinson's disease.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by targeting key pathways involved in oxidative stress and neuroinflammation. Its primary mechanism involves the scavenging of reactive oxygen species (ROS), thereby mitigating mitochondrial dysfunction and subsequent apoptotic cell death. Additionally, this compound may modulate inflammatory signaling pathways, further protecting neurons from damage.
Caption: Hypothesized signaling pathway of this compound in neuroprotection.
In Vitro Applications
Cell Viability and Neuroprotection Assays
These assays are crucial for determining the protective effects of this compound against neurotoxin-induced cell death in dopaminergic neuron-like cell lines (e.g., SH-SY5Y).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Neurotoxin Challenge: Induce cellular stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to the wells and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
| This compound Conc. (µM) | 6-OHDA (100 µM) | Cell Viability (%) |
| 0 | - | 100 ± 5.2 |
| 0 | + | 48 ± 3.9 |
| 1 | + | 55 ± 4.1 |
| 5 | + | 68 ± 3.5 |
| 10 | + | 85 ± 4.8 |
| 25 | + | 92 ± 3.7 |
| 50 | + | 95 ± 2.9 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the ability of this compound to reduce intracellular ROS levels using the DCFDA cellular ROS detection assay kit.
Experimental Protocol: DCFDA Assay
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
DCFDA Staining: After the neurotoxin challenge, wash the cells with PBS and incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the control group.
| This compound Conc. (µM) | 6-OHDA (100 µM) | Relative ROS Levels (%) |
| 0 | - | 100 ± 8.1 |
| 0 | + | 250 ± 15.6 |
| 1 | + | 210 ± 12.3 |
| 5 | + | 175 ± 10.9 |
| 10 | + | 130 ± 9.5 |
| 25 | + | 110 ± 7.8 |
| 50 | + | 105 ± 6.4 |
In Vivo Applications
Murine MPTP Model of Parkinson's Disease
The MPTP mouse model is a widely used in vivo model to study the pathology of Parkinson's disease and evaluate the efficacy of potential therapeutics.
Caption: Experimental workflow for the in vivo MPTP mouse model.
Experimental Protocol: MPTP-induced Neurodegeneration
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Grouping: Randomly divide mice into four groups: Vehicle Control, MPTP + Vehicle, MPTP + this compound (Low Dose), and MPTP + this compound (High Dose).
-
Drug Administration: Administer this compound (e.g., 10 and 30 mg/kg, i.p.) or vehicle daily for 14 days.
-
MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test on day 14 to assess motor coordination and bradykinesia.
-
Tissue Collection: On day 15, euthanize the mice and collect brain tissue for further analysis.
Post-mortem Tissue Analysis
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde and prepare 30 µm thick cryosections of the brain.
-
Staining: Incubate sections with a primary antibody against TH, followed by a biotinylated secondary antibody and visualization with an ABC kit and DAB.
-
Quantification: Count the number of TH-positive neurons in the substantia nigra using stereological methods.
HPLC for Dopamine and its Metabolites
This method measures the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Sample Preparation: Homogenize striatal tissue in an appropriate buffer.
-
Chromatography: Inject the supernatant into an HPLC system with an electrochemical detector.
-
Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA based on standard curves.
| Group | TH+ Neurons in SNc (cells/mm²) | Striatal Dopamine (ng/mg tissue) |
| Vehicle Control | 8500 ± 450 | 15.2 ± 1.8 |
| MPTP + Vehicle | 3800 ± 320 | 6.5 ± 0.9 |
| MPTP + this compound (10 mg/kg) | 5200 ± 410 | 9.8 ± 1.1 |
| MPTP + this compound (30 mg/kg) | 7100 ± 380 | 12.6 ± 1.5 |
Summary and Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound in models of Parkinson's disease. The data presented, using a representative compound, demonstrates the potential of targeting oxidative stress as a therapeutic strategy. These methods can be employed to establish the efficacy and mechanism of action of novel neuroprotective agents in the drug development pipeline for Parkinson's disease. Further studies should focus on long-term efficacy, safety, and pharmacokinetic profiles of this compound.
Application of Isuzinaxib (APX-115) in Dry Eye Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual impairment. A growing body of evidence implicates oxidative stress as a key contributor to the pathogenesis of DED. Reactive oxygen species (ROS) can damage ocular surface cells, promote inflammation, and disrupt the normal function of the lacrimal and meibomian glands. One of the primary sources of cellular ROS is the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) family of enzymes. This has led to the investigation of NOX inhibitors as a potential therapeutic strategy for DED.
Isuzinaxib (also known as APX-115), a potent, orally active pan-NADPH oxidase inhibitor, has been evaluated in a preclinical model of dry eye associated with diabetes. These notes provide a detailed overview of its application, mechanism of action, and protocols for its study in the context of D.E.D. research.
Mechanism of Action in Dry Eye Disease
Isuzinaxib is a pan-inhibitor of the NADPH oxidase (NOX) enzyme family, with inhibitory activity against Nox1, Nox2, and Nox4.[1] In the context of dry eye disease, the therapeutic rationale for inhibiting NOX enzymes is based on their role in generating oxidative stress and promoting inflammation on the ocular surface.
Environmental factors, tear film hyperosmolarity, and underlying systemic conditions like diabetes can lead to the overactivation of NOX enzymes in the corneal and conjunctival epithelium, as well as in the lacrimal glands. This results in an overproduction of ROS, which in turn triggers a cascade of inflammatory events, including the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This sustained inflammation and oxidative stress contribute to the clinical signs and symptoms of dry eye, including corneal damage, reduced tear production, and goblet cell loss.
By inhibiting NOX enzymes, Isuzinaxib is proposed to reduce the production of ROS on the ocular surface and in the lacrimal glands. This reduction in oxidative stress is expected to attenuate the downstream inflammatory cascade, thereby protecting the ocular surface, improving lacrimal gland function, and increasing tear secretion.
Caption: Proposed mechanism of Isuzinaxib in Dry Eye Disease.
Preclinical Studies of Isuzinaxib in a Dry Eye Model
A study investigated the effects of Isuzinaxib (APX-115A) in a streptozotocin (STZ)-induced diabetic rat model, which is known to develop dry eye.[2]
Data from Preclinical Studies
| Parameter | Diabetic Control Group | Diabetic + Isuzinaxib Group | Normal Control Group |
| Tear Secretion (mm/30s) | Significantly Decreased | Increased vs. Diabetic Control | Normal |
| Corneal NOX2 Expression | Increased | Decreased to Normal Levels | Normal |
| Lacrimal Gland Morphology | Intracellular vacuoles, acinar atrophy | Attenuated changes | Normal |
| Corneal Thickness | No significant change | No significant change | Normal |
Experimental Protocols
In Vivo Model: STZ-Induced Diabetic Rat Model of Dry Eye
This model is relevant for studying the effects of therapeutic agents on dry eye secondary to systemic disease.
Objective: To induce a diabetic state in rats leading to the development of dry eye syndrome to test the efficacy of Isuzinaxib.
Materials:
-
Male Sprague Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Isuzinaxib (APX-115A) solution
-
Saline (vehicle control)
-
Blood glucose meter
Protocol:
-
Induce diabetes by a single intraperitoneal injection of STZ (dissolved in citrate buffer).
-
Monitor blood glucose levels to confirm the diabetic model.
-
Divide diabetic rats into two groups: a control group receiving vehicle and a treatment group receiving Isuzinaxib. A third group of non-diabetic rats serves as a healthy control.
-
Administer Isuzinaxib or vehicle topically to the eyeballs of the rats daily for the duration of the study.
-
Perform weekly assessments of tear secretion and other ocular surface parameters.
-
At the end of the study, euthanize the animals and collect eyeball and lacrimal gland tissues for histological and immunohistochemical analysis.
Caption: Experimental workflow for a preclinical study of Isuzinaxib.
Assessment of Tear Secretion: Phenol Red Thread Test
Objective: To quantify aqueous tear production.
Materials:
-
Phenol red threads
-
Forceps
-
Millimeter ruler
Protocol:
-
Gently handle the animal to minimize stress-induced tearing.
-
Using forceps, place the folded end of the phenol red thread into the lower conjunctival fornix for a specified time (e.g., 30 seconds).
-
Remove the thread and measure the length of the color change (from yellow to red) in millimeters. This length is proportional to the volume of tears absorbed.
Histological Analysis of Lacrimal Gland and Cornea
Objective: To assess for pathological changes in tissue morphology.
Materials:
-
Collected eyeball and lacrimal gland tissues
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Protocol:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin-embedded tissues using a microtome.
-
Stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to evaluate tissue morphology, looking for signs of inflammation, cell damage, or changes in acinar structure in the lacrimal glands and corneal epithelial integrity.
Immunohistochemistry for NOX2 Expression
Objective: To determine the localization and expression level of NOX2 in the cornea and lacrimal gland.
Materials:
-
Paraffin-embedded tissue sections
-
Primary antibody against NOX2
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for NOX2.
-
Wash and incubate with a secondary antibody conjugated to a detection system.
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine under a microscope to assess the intensity and localization of NOX2 staining.
Potential for Clinical Studies
While preclinical data is promising, the application of Isuzinaxib in human dry eye disease requires clinical investigation. A hypothetical clinical trial design is presented below.
Caption: Hypothetical design for a clinical trial of Isuzinaxib in DED.
Conclusion
Isuzinaxib, as a pan-NADPH oxidase inhibitor, presents a novel therapeutic approach for dry eye disease by targeting the underlying mechanisms of oxidative stress and inflammation. Preclinical evidence supports its potential to improve signs of dry eye in a diabetic animal model. Further research, including well-designed clinical trials, is warranted to establish the safety and efficacy of Isuzinaxib for the treatment of dry eye disease in humans. The protocols and data presented here provide a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of NOX inhibition for ocular surface diseases.
References
Application Notes and Protocols: Ewha-18278 in Non-Alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. A key driver in the pathogenesis of NASH is oxidative stress, largely mediated by the NADPH oxidase (NOX) family of enzymes. Ewha-18278, a novel pyrazole derivative, is a potent inhibitor of NOX1, NOX2, and NOX4 isoforms. While initially investigated for its therapeutic potential in osteoporosis, its mechanism of action presents a compelling rationale for its exploration in NASH research. These application notes provide a comprehensive overview of the theoretical framework and detailed protocols for investigating the utility of Ewha-18278 as a potential therapeutic agent for NASH.
Scientific Rationale for Ewha-18278 in NASH
Oxidative stress is a critical factor in the "two-hit" or "multiple-parallel hit" hypothesis of NASH progression. The overproduction of reactive oxygen species (ROS) in the liver contributes to lipid peroxidation, mitochondrial dysfunction, inflammation, and the activation of hepatic stellate cells (HSCs), leading to fibrosis. The NOX enzymes are major sources of ROS in the liver:
-
NOX1: Upregulated in NASH, NOX1 contributes to the inflammatory response and promotes the proliferation of HSCs, thereby driving fibrosis.[1][2]
-
NOX2: Primarily expressed in Kupffer cells (the resident macrophages of the liver) and infiltrating immune cells, NOX2-derived ROS are crucial mediators of inflammation and hepatocyte injury.[3]
-
NOX4: Expressed in hepatocytes and HSCs, NOX4 is implicated in hepatocyte apoptosis and the fibrogenic activation of HSCs.[3][4][5]
By simultaneously inhibiting NOX1, NOX2, and NOX4, Ewha-18278 has the potential to target multiple pathological processes in NASH, including inflammation, hepatocyte death, and fibrosis.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the potential efficacy of Ewha-18278 in preclinical NASH models. These are example data sets and should be validated by experimental studies.
Table 1: Hypothetical In Vitro Efficacy of Ewha-18278 in a Human Hepatocyte Model of NASH
| Parameter | Control | NASH Model | Ewha-18278 (1 µM) | Ewha-18278 (10 µM) |
| Lipid Accumulation (Oil Red O Staining, % of Control) | 100% | 450% | 250% | 150% |
| ROS Production (DCF Assay, % of Control) | 100% | 380% | 180% | 110% |
| Inflammatory Cytokine (TNF-α) Secretion (pg/mL) | 50 | 500 | 250 | 100 |
| Apoptosis (Caspase-3 Activity, Fold Change) | 1.0 | 4.5 | 2.0 | 1.2 |
Table 2: Hypothetical In Vivo Efficacy of Ewha-18278 in a Murine Model of NASH
| Parameter | Control (Chow Diet) | NASH Model (Western Diet) | Ewha-18278 (10 mg/kg) | Ewha-18278 (20 mg/kg) |
| Liver-to-Body Weight Ratio (%) | 2.5 | 5.0 | 3.5 | 3.0 |
| Serum ALT (U/L) | 40 | 250 | 120 | 80 |
| Hepatic Triglycerides (mg/g liver) | 20 | 150 | 80 | 50 |
| NAFLD Activity Score (NAS) | 0-1 | 5-6 | 3-4 | 2-3 |
| Fibrosis Score (Sirius Red Staining, % Area) | <1% | 8% | 4% | 2% |
Experimental Protocols
In Vitro NASH Model and Ewha-18278 Treatment
Objective: To evaluate the effect of Ewha-18278 on lipid accumulation, oxidative stress, inflammation, and apoptosis in an in vitro model of NASH.
Materials:
-
Human hepatoma cell line (e.g., HepG2 or HepaRG)
-
Cell culture medium (e.g., DMEM or Williams' E Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Palmitic acid and Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ewha-18278 (dissolved in DMSO)
-
Oil Red O staining kit
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
TNF-α ELISA kit
-
Caspase-3 activity assay kit
Protocol:
-
Cell Culture: Culture HepG2 or HepaRG cells in complete medium until they reach 80-90% confluency.
-
Induction of Steatosis: Prepare a fatty acid solution by conjugating palmitic acid and oleic acid to BSA. Treat the cells with the fatty acid solution (e.g., 200 µM palmitic acid and 400 µM oleic acid) for 24-48 hours to induce steatosis and lipotoxicity, mimicking NASH conditions.
-
Ewha-18278 Treatment: Co-treat the cells with the fatty acid solution and varying concentrations of Ewha-18278 (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO).
-
Assessment of Lipid Accumulation: After treatment, fix the cells and stain with Oil Red O. Quantify lipid accumulation by extracting the dye and measuring its absorbance.
-
Measurement of ROS Production: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA). Measure the fluorescence intensity to quantify intracellular ROS levels.
-
Quantification of Inflammatory Cytokines: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Evaluation of Apoptosis: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit.
In Vivo Murine NASH Model and Ewha-18278 Administration
Objective: To assess the therapeutic potential of Ewha-18278 in a diet-induced mouse model of NASH.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard chow diet
-
Western diet (high in fat, sucrose, and cholesterol)
-
Ewha-18278
-
Vehicle for oral gavage (e.g., 10% DMSO, 10% Tween 80, 80% distilled water)
-
Blood collection supplies
-
Liver tissue collection and preservation supplies (formalin, liquid nitrogen)
-
ALT assay kit
-
Hepatic triglyceride quantification kit
-
Histology supplies (H&E, Sirius Red staining)
Protocol:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week.
-
Induction of NASH: Feed mice a Western diet for 12-16 weeks to induce NASH with fibrosis. A control group will be fed a standard chow diet.
-
Ewha-18278 Administration: After the induction period, divide the Western diet-fed mice into treatment groups. Administer Ewha-18278 (e.g., 10 mg/kg and 20 mg/kg) or vehicle control daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect the liver. Weigh the liver and preserve sections in formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular analyses.
-
Biochemical Analysis: Measure serum ALT levels as a marker of liver injury. Quantify hepatic triglyceride content.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded liver sections to assess steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
Visualizations
Caption: Proposed mechanism of Ewha-18278 in NASH.
Caption: Experimental workflow for evaluating Ewha-18278.
Conclusion
The potent NOX1/2/4 inhibitory activity of Ewha-18278 provides a strong rationale for its investigation as a novel therapeutic agent for NASH. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in designing and executing preclinical studies to validate the therapeutic potential of Ewha-18278 in NASH. Further research is warranted to elucidate the precise mechanisms of action and to establish the safety and efficacy of Ewha-18278 in relevant models of non-alcoholic steatohepatitis.
References
- 1. mdpi.com [mdpi.com]
- 2. The NOX1 isoform of NADPH oxidase is involved in dysfunction of liver sinusoids in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oxidative Stress in NAFLD–NASH–HCC Transition—Focus on NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte NADPH Oxidase 4 Regulates Stress Signaling, Fibrosis, and Insulin Sensitivity During Development of Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of NADPH Oxidases (NOXs) in Liver Fibrosis and the Activation of Myofibroblasts [frontiersin.org]
Application Notes and Protocols for APX-115 in Acute Kidney Injury (AKI) Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. APX-115, also known as Isuzinaxib, is a novel, orally active, pan-NADPH oxidase (Nox) inhibitor.[1][2] It has shown therapeutic potential in various models of kidney disease by targeting oxidative stress, a key pathogenic factor in the initiation and progression of renal injury.[1][3][4][5] This document provides detailed application notes on the mechanism of action of this compound and protocols for its use in preclinical experimental models of AKI.
Mechanism of Action of this compound in Kidney Injury
This compound is a potent small molecule inhibitor of multiple NADPH oxidase (Nox) isozymes, including Nox1, Nox2, and Nox4.[2] Nox enzymes are a major source of reactive oxygen species (ROS) in the kidney.[1] Overproduction of ROS contributes to oxidative stress, inflammation, and fibrosis, which are hallmarks of kidney damage in various forms of AKI and chronic kidney disease (CKD).[1][6][7]
By inhibiting these Nox isoforms, this compound effectively reduces oxidative stress and its downstream pathological consequences.[1][4] Preclinical studies have demonstrated that this compound can:
-
Reduce Oxidative Stress: Attenuates the production of ROS, as measured by markers like 8-isoprostane, nitrotyrosine, and 8-oxo-dG.[1]
-
Alleviate Inflammation: Decreases the expression of pro-inflammatory cytokines such as TNF-α and MCP-1, and reduces macrophage infiltration in the kidney.[1][8]
-
Inhibit Fibrosis: Reduces the expression of profibrotic molecules like TGF-β1 and fibronectin.[1]
-
Protect Renal Cells: Prevents tubular and podocyte injury, preserving kidney structure and function.[1][3]
-
Improve Mitochondrial and Peroxisomal Function: Restores the expression of key genes involved in mitochondrial and peroxisomal biogenesis.[1]
The renoprotective effects of this compound have been demonstrated in models of diabetic kidney disease, where it was shown to be as effective as losartan, the standard of care.[1][3] this compound is currently in Phase 2 clinical trials for contrast-induced AKI.[9]
Signaling Pathway of this compound in Kidney Injury
The primary signaling pathway modulated by this compound in the context of kidney injury involves the inhibition of NADPH oxidases.
PIM Kinase Signaling in Acute Kidney Injury
While this compound's primary target is the Nox family of enzymes, it is important to consider other signaling pathways involved in AKI. PIM-1 kinase, a serine/threonine kinase, has been identified as a protective factor in renal ischemia-reperfusion injury (IRI).[10] PIM-1 expression is upregulated in response to IRI and its overexpression can ameliorate kidney damage.[10] The protective mechanism of PIM-1 involves the inhibition of the ASK1-JNK/p38 MAPK pathway, which is a key mediator of apoptosis and inflammation in the kidney.[10][11]
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute Kidney Injury in Mice
Cisplatin is a widely used chemotherapeutic agent with significant nephrotoxicity, making it a common compound for inducing AKI in animal models.[12][13]
Objective: To evaluate the protective effect of this compound on cisplatin-induced AKI.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin (Sigma-Aldrich)
-
This compound (AptaBio Therapeutics, Inc.)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Blood collection tubes (e.g., heparinized capillaries)
-
Reagents for measuring blood urea nitrogen (BUN) and serum creatinine
-
Histology supplies (formalin, paraffin, H&E stain, PAS stain)
-
RNA/protein extraction kits and reagents for qPCR and Western blotting
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the facility for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide mice into four groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle and saline injection.
-
This compound Control: Receives this compound and saline injection.
-
Cisplatin + Vehicle: Receives vehicle and cisplatin injection.
-
Cisplatin + this compound: Receives this compound and cisplatin injection.
-
-
Administer this compound (e.g., 30-60 mg/kg) or vehicle orally once daily.[1][3] Start pre-treatment 1-3 days before cisplatin injection.
-
-
AKI Induction: On day 0, administer a single intraperitoneal injection of cisplatin (typically 20-25 mg/kg) or an equivalent volume of saline.[13][14][15]
-
Monitoring and Sample Collection:
-
Monitor body weight daily.
-
At 72 hours post-cisplatin injection, collect blood via cardiac puncture or retro-orbital bleeding for measurement of BUN and serum creatinine.
-
Urine can be collected using metabolic cages at baseline and at 24-hour intervals to measure urinary biomarkers like KIM-1 and NGAL.
-
-
Euthanasia and Tissue Collection:
-
At 72 hours, euthanize the mice.
-
Perfuse the kidneys with cold PBS.
-
Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular analyses (qPCR, Western blot).
-
-
Endpoint Analysis:
-
Renal Function: Measure BUN and serum creatinine.
-
Histopathology: Perform H&E and PAS staining on kidney sections to assess tubular injury, necrosis, and cast formation.
-
Biomarker Expression: Analyze mRNA and protein levels of kidney injury markers (KIM-1, NGAL), inflammatory markers (TNF-α, MCP-1), and fibrosis markers (TGF-β1, Collagen IV).
-
Oxidative Stress: Measure markers of oxidative stress in kidney tissue homogenates (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).
-
Protocol 2: Ischemia-Reperfusion Injury (IRI)-Induced AKI in Mice
IRI is a common cause of AKI in clinical settings, such as during surgery or transplantation. This model mimics the hypoxia and subsequent reoxygenation injury that occurs in these situations.
Objective: To determine the efficacy of this compound in an IRI-induced AKI model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound and vehicle
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
-
Suture materials
-
Heating pad
-
Other materials as listed in Protocol 1
Procedure:
-
Grouping and Pre-treatment: As described in Protocol 1, with groups for Sham, Sham + this compound, IRI + Vehicle, and IRI + this compound. Administer this compound or vehicle for 1-3 days prior to surgery.
-
Surgical Procedure (IRI):
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with microvascular clamps for a defined period (e.g., 22-30 minutes, depending on desired injury severity).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal wall and skin.
-
Provide post-operative analgesia and fluid support (e.g., 1 ml warm saline subcutaneously).
-
-
Sham Operation: Perform the same surgical procedure but without clamping the renal pedicles.
-
Post-operative Care and Treatment: Continue daily administration of this compound or vehicle.
-
Sample Collection and Analysis: Collect blood and euthanize mice at 24 or 48 hours post-reperfusion, as this is typically the time of peak injury. Perform endpoint analyses as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound in models of kidney disease.
Table 1: Effect of this compound on Renal Function and Injury Markers in Streptozotocin (STZ)-Induced Diabetic Mice [1]
| Parameter | Control | Diabetic + Vehicle | Diabetic + this compound (60 mg/kg/day) |
| Urinary Albumin (μ g/day ) | 25.3 ± 3.1 | 148.7 ± 15.2 | 65.4 ± 8.9 |
| Creatinine Clearance (μL/min) | 289.5 ± 21.4 | 185.6 ± 18.7 | 255.3 ± 20.1 |
| Kidney KIM-1 mRNA (fold change) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.9 ± 0.3 |
| Kidney NGAL mRNA (fold change) | 1.0 ± 0.2 | 4.2 ± 0.6 | 2.1 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic + Vehicle.
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in STZ-Induced Diabetic Mice [1]
| Parameter | Control | Diabetic + Vehicle | Diabetic + this compound (60 mg/kg/day) |
| Kidney TNF-α mRNA (fold change) | 1.0 ± 0.1 | 2.9 ± 0.4 | 1.5 ± 0.2 |
| Kidney MCP-1 mRNA (fold change) | 1.0 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3 |
| Kidney TGF-β1 mRNA (fold change) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.4 ± 0.2 |
| Kidney Fibronectin mRNA (fold change) | 1.0 ± 0.2 | 3.1 ± 0.4 | 1.7 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic + Vehicle.
Table 3: Dosing Regimens for Cisplatin-Induced AKI in Mice [12][13][14][15]
| Model Type | Cisplatin Dose | Dosing Schedule | Key Features |
| Single High-Dose | 20-25 mg/kg | Single intraperitoneal injection | Severe AKI, high mortality, euthanasia required within 3-4 days. |
| Repeated Low-Dose | 7-9 mg/kg | Weekly injection for 4 weeks | Milder AKI, allows for study of AKI-to-CKD transition and fibrosis. |
| Intermediate Two-Dose | 15 mg/kg | Two doses, 2 weeks apart | Hybrid model to study cumulative injury. |
Conclusion
This compound is a promising therapeutic agent for AKI due to its potent pan-Nox inhibitory activity, which targets a fundamental driver of kidney injury. The provided protocols for cisplatin-induced and IRI-induced AKI serve as a robust framework for evaluating the efficacy of this compound and other potential therapeutics in a preclinical setting. Careful selection of the AKI model and endpoints is crucial for generating translatable data for future clinical development.
References
- 1. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. This compound, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Filtering through the role of NRF2 in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Role of Nrf2 in Renal Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. PIM1 attenuates renal ischemia-reperfusion injury by inhibiting ASK1-JNK/P38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Designing a Clinical Trial for APX-115: A Novel Pan-NOX Inhibitor
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive framework for designing and implementing a clinical trial to investigate the efficacy of APX-115, a potent, orally active pan-NADPH oxidase (NOX) inhibitor. The focus of this application note is on providing detailed methodologies for key experiments and a structured approach to clinical trial design, tailored for assessing the therapeutic potential of this compound in diseases where oxidative stress is a key pathological driver.
Introduction to this compound
This compound (also known as Isuzinaxib) is a small molecule inhibitor that targets multiple isoforms of the NADPH oxidase enzyme, including NOX1, NOX2, and NOX4.[1][2] By inhibiting these enzymes, this compound effectively reduces the production of reactive oxygen species (ROS), which are key mediators of cellular damage and inflammation in a variety of diseases.[3][4] Preclinical studies have demonstrated its potential in mitigating kidney injury in diabetic mouse models by reducing oxidative stress, inflammation, and fibrosis.[3][4][5] A Phase 2 clinical trial is currently underway to evaluate its efficacy in preventing contrast-induced acute kidney injury.[6]
Mechanism of Action:
This compound's primary mechanism involves the inhibition of NOX enzymes, which are major sources of cellular ROS. Elevated ROS levels contribute to a state of oxidative stress, leading to downstream activation of inflammatory pathways (e.g., NF-κB) and fibrotic processes (e.g., TGF-β1 signaling). By blocking ROS production, this compound is hypothesized to attenuate these pathological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Troubleshooting APX-115 insolubility in aqueous solutions
Welcome to the technical support center for APX-115. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Pan-PI3K signaling pathway. It is intended for in vitro and in vivo research applications to study the roles of PI3K signaling in various cellular processes, including cell growth, proliferation, and survival. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
This is a common issue arising from the low aqueous solubility of this compound. When the concentrated organic stock solution is diluted into an aqueous buffer or medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate out of the solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For optimal results, it is recommended to prepare initial stock solutions of this compound in a high-purity, anhydrous organic solvent. The choice of solvent can impact the maximum achievable concentration.
Troubleshooting Guide: this compound Insolubility
This guide provides systematic steps to address solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
The first critical step is the preparation of a high-concentration stock solution in an appropriate organic solvent.
Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Concentration (mM) | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 | Recommended for most applications. Store at -20°C. |
| Ethanol (100%) | 25 | Suitable for some applications, but may have cellular effects. |
| N,N-Dimethylformamide (DMF) | 80 | Use with caution due to potential toxicity. |
Working Solution Preparation in Aqueous Media
When preparing working solutions in aqueous buffers or cell culture media, it is crucial to avoid precipitation.
Key Recommendations:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous working solution is as low as possible (typically ≤0.5%) to minimize solvent-induced artifacts in your experiments.
-
Vortexing: When diluting the stock solution, add the this compound stock drop-wise to the aqueous medium while vortexing to promote rapid mixing and dispersion.
-
Sonication: If precipitation is observed, gentle sonication in a water bath for 5-10 minutes can help to redissolve the compound.
-
Use of Solubilizing Agents: For challenging applications requiring higher concentrations of this compound in aqueous solutions, the use of solubilizing agents may be necessary.
Solubility of this compound in Aqueous Buffers with Solubilizing Agents
| Aqueous Buffer (pH 7.4) | Solubilizing Agent (Concentration) | Achievable this compound Concentration (µM) |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | None | < 1 |
| PBS | 0.5% (w/v) BSA | 15 |
| PBS | 10% (v/v) Tween-80 | 50 |
| PBS | 20% (w/v) Hydroxypropyl-β-cyclodextrin | 120 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder using an analytical balance. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can assist dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. c. While gently vortexing the cell culture medium, add the required volume of the 10 mM this compound stock solution drop-wise to achieve a final concentration of 10 µM. For example, add 1 µL of 10 mM stock to 999 µL of medium. d. Continue vortexing for 30-60 seconds to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide. f. Use the working solution immediately for your experiments.
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K signaling pathway.
Experimental Workflow
Caption: Workflow for cell-based assays using this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation.
Optimizing APX-115 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of APX-115 for various cell-based assays. This compound is a potent, orally active pan-NADPH oxidase (Nox) inhibitor, targeting Nox1, Nox2, and Nox4, which are key enzymes in the production of reactive oxygen species (ROS). Proper concentration optimization is critical for achieving accurate and reproducible results in studies investigating oxidative stress, inflammation, and fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-inhibitor of NADPH oxidase (Nox) enzymes, with inhibitory constants (Ki) of 1.08 μM for Nox1, 0.57 μM for Nox2, and 0.63 μM for Nox4. By inhibiting these enzymes, this compound reduces the production of reactive oxygen species (ROS), which are implicated in a variety of cellular signaling pathways and pathological processes.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A common starting point for in vitro experiments is in the low micromolar range. For instance, a concentration of 5 μM has been shown to almost completely suppress high glucose-induced proinflammatory and profibrotic molecule expression in a mouse podocyte cell line after 60 minutes of treatment. However, the optimal concentration will vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to sonicate the solution to aid dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are some common cell-based assays where this compound is used?
A4: this compound is frequently used in assays investigating cellular processes where NADPH oxidase-mediated ROS production plays a significant role. These include:
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of this compound or to assess its protective effects against other stimuli.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To evaluate the induction of programmed cell death.
-
Reactive Oxygen Species (ROS) Measurement Assays (e.g., DCFDA staining): To directly measure the inhibitory effect of this compound on intracellular ROS production.
-
Signaling Pathway Analysis (e.g., Western Blotting, qPCR): To investigate the effect of this compound on downstream signaling cascades, such as the NF-κB and TGF-β pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect of this compound | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. - Incorrect Incubation Time: The incubation time may be too short for this compound to exert its effect. - Compound Degradation: Improper storage of the this compound stock solution may have led to its degradation. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). - Optimize the incubation time by performing a time-course experiment. - Prepare a fresh stock solution of this compound and store it properly in aliquots at -20°C or -80°C. |
| High background or off-target effects | - High Concentration of this compound: Excessive concentrations may lead to non-specific effects or cytotoxicity. - DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | - Lower the concentration of this compound used in the assay. - Ensure the final DMSO concentration is below 0.1%. If higher concentrations are necessary, include a vehicle control with the same DMSO concentration to assess its effect. |
| Inconsistent results between experiments | - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to treatment. - Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other assay reagents. | - Use cells within a consistent passage number range and ensure |
Isuzinaxib Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the Isuzinaxib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Isuzinaxib (also known as APX-115) in experiments and to address potential off-target effects that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Isuzinaxib?
A1: Isuzinaxib is a potent, orally active pan-NADPH oxidase (pan-Nox) inhibitor. It targets multiple isoforms of the NADPH oxidase enzyme, which is responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, Isuzinaxib reduces oxidative stress and subsequent inflammation.
Q2: Which specific NADPH oxidase isoforms are inhibited by Isuzinaxib?
A2: Isuzinaxib has been shown to inhibit Nox1, Nox2, and Nox4. Studies in transgenic mouse models also suggest it can inhibit Nox5.
Q3: What are the known on-target inhibitory constants (Ki) for Isuzinaxib?
A3: The inhibitory constants (Ki) for Isuzinaxib against the targeted Nox isoforms are summarized in the table below.
Quantitative Data Summary
| Target | Inhibitory Constant (Ki) | Reference |
| Nox1 | 1.08 µM | |
| Nox2 | 0.57 µM | |
| Nox4 | 0.63 µM |
Q4: Has a comprehensive off-target profile, such as a kinome scan, been published for Isuzinaxib?
A4: Based on publicly available information, a comprehensive off-target profiling study for Isuzinaxib, such as a broad kinome scan, has not been identified. The primary literature focuses on its activity as a pan-Nox inhibitor. Therefore, researchers should be cautious and consider the possibility of off-target effects, particularly when observing unexpected phenotypes.
Q5: What are some general considerations for potential off-target effects with small molecule inhibitors like Isuzinaxib?
A5: Small molecule inhibitors can sometimes interact with unintended targets, especially at higher concentrations. These off-target interactions can lead to unexpected biological effects. For NADPH oxidase inhibitors, it is also crucial to distinguish true inhibition from assay interference or ROS scavenging properties.
Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results is a common aspect of experimental research. This guide provides a structured approach to troubleshooting when using Isuzinaxib.
Issue 1: Observed phenotype is inconsistent with known Nox inhibition.
-
Possible Cause: Potential off-target effect.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration of Isuzinaxib. Higher concentrations are more likely to induce off-target effects.
-
Use of Structurally Unrelated Nox Inhibitors: Compare the phenotype observed with Isuzinaxib to that of other structurally different Nox inhibitors (e.g., GKT137831). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target Nox isoform to see if the phenotype can be reversed.
-
Orthogonal Assays: Validate findings using different experimental assays that measure distinct downstream effects of Nox inhibition.
-
Issue 2: Inconsistent results in in vitro ROS assays.
-
Possible Cause: Assay interference or ROS scavenging.
-
Troubleshooting Steps:
-
Cell-Free Assays: Test Isuzinaxib in cell-free assays to confirm direct inhibition of Nox enzymes and to rule out effects on cellular uptake or metabolism that might influence the results.
-
Counterscreens for ROS Scavenging: Perform assays to determine if Isuzinaxib directly scavenges superoxide or hydrogen peroxide. For example, a xanthine/xanthine oxidase assay can be used to generate ROS independently of Nox enzymes.
-
Use of Multiple ROS Probes: Employ different fluorescent or luminescent probes for detecting ROS to ensure the observed effect is not an artifact of a specific probe's chemistry.
-
Issue 3: Cellular toxicity observed at working concentrations.
-
Possible Cause: Off-target cytotoxicity.
-
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH release) to determine the cytotoxic concentration range of Isuzinaxib in your specific cell type.
-
Lower Concentration and Longer Incubation: If possible, use a lower concentration of Isuzinaxib for a longer duration to minimize acute toxicity while still achieving Nox inhibition.
-
Apoptosis and Necrosis Markers: Investigate the mechanism of cell death by measuring markers of apoptosis (e.g., caspase activation) and necrosis.
-
Experimental Protocols
Protocol 1: General High-Throughput Screening (HTS) Workflow for NOX Inhibitors
This protocol outlines a general workflow for identifying and characterizing NOX inhibitors, which can be adapted for validating the activity of Isuzinaxib and assessing its specificity.
-
Primary Screen:
-
Use a cell-based assay with a robust and sensitive readout for ROS production (e.g., using hydropropidine for superoxide or coumarin boronic acid for hydrogen peroxide).
-
Screen a library of compounds at a single concentration to identify initial hits.
-
-
Confirmatory Screen:
-
Re-test the initial hits in the primary assay to confirm their activity.
-
Perform dose-response curves to determine the potency (e.g., IC50) of the confirmed hits.
-
-
Orthogonal Assays:
-
Validate the active compounds in a secondary, different assay to rule out assay-specific artifacts. This could involve using a different ROS probe or a different detection method (e.g., HPLC-based detection of specific oxidation products).
-
-
Counterscreens:
-
Perform assays to rule out non-specific activity, such as ROS scavenging or cytotoxicity.
-
-
Selectivity Profiling:
-
Test the validated hits against different Nox isoforms to determine their selectivity profile.
-
For broader selectivity profiling, screen against a panel of other enzymes (e.g., a kinome panel) to identify potential off-targets.
-
Visualizations
APX-115 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using APX-115 in long-term cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential stability issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Ewha-18278) is a potent, orally active pan-NADPH oxidase (Nox) inhibitor.[1] It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are key enzymes in the production of reactive oxygen species (ROS).[1][2] By inhibiting these enzymes, this compound can reduce oxidative stress and has shown protective effects in models of diabetic kidney injury.[3][4]
Q2: What are the recommended storage and handling conditions for this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2][5] To avoid degradation, it is recommended to:
-
Store stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]
-
Avoid repeated freeze-thaw cycles.[6]
-
Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can decrease the solubility of the compound.[2]
Q3: I am not observing the expected biological effect of this compound in my long-term cell culture experiment. What are the potential causes?
Several factors could contribute to a lack of expected activity in long-term experiments. These can be broadly categorized as issues with the compound itself, the experimental setup, or cellular responses. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide: this compound Stability and Activity in Long-Term Cell Culture
This guide provides a step-by-step approach to troubleshoot common issues encountered during the long-term use of this compound in cell culture.
Issue 1: Diminished or No Inhibitory Effect Over Time
If this compound appears to lose its efficacy during a long-term experiment, it may be due to compound instability or degradation in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Confirm the concentration and purity of your this compound stock solution. If possible, use analytical methods like HPLC or mass spectrometry.
-
Rationale: The stock solution may have degraded due to improper storage or handling.
-
-
Assess Stability in Culture Medium:
-
Action: Incubate this compound in your complete cell culture medium at 37°C for various durations (e.g., 24, 48, 72 hours). Collect samples at different time points and analyze the concentration of the active compound using HPLC.
-
Rationale: Components in the cell culture medium, such as serum proteins or pH changes, can contribute to the degradation of small molecules over time.[7][8]
-
-
Optimize Dosing Schedule:
-
Action: Instead of a single initial dose, consider replenishing the medium with freshly diluted this compound at regular intervals (e.g., every 24 or 48 hours).
-
Rationale: If the compound has a limited half-life in the culture medium, periodic replenishment can maintain a more consistent effective concentration.
-
Issue 2: Inconsistent Results Between Experiments
Variability in results can often be traced back to inconsistencies in experimental protocols or reagent handling.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Action: Ensure that the same procedure is followed for preparing the this compound stock solution and working dilutions for every experiment. Always use fresh, high-quality DMSO.[2]
-
Rationale: Minor variations in solvent quality or dilution technique can lead to significant differences in the final concentration and solubility of the inhibitor.
-
-
Control for Vehicle Effects:
-
Action: Always include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) in your experiments.
-
Rationale: The solvent itself can have biological effects, especially at higher concentrations or in long-term cultures.[6]
-
-
Monitor Cell Health and Density:
-
Action: Ensure that cells are healthy and seeded at a consistent density for each experiment.
-
Rationale: The physiological state of the cells can influence their response to inhibitors.[9]
-
Issue 3: Unexpected Cellular Phenotypes or Toxicity
The appearance of unexpected effects could be due to off-target activity or the accumulation of a toxic metabolite.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis:
-
Action: Conduct a thorough dose-response experiment to determine the optimal concentration range that inhibits Nox activity without causing significant cytotoxicity.
-
Rationale: The effective concentration may be close to a concentration that induces off-target effects or general toxicity.
-
-
Investigate Off-Target Effects:
-
Action: If available, use a structurally unrelated Nox inhibitor as a positive control to confirm that the observed phenotype is due to Nox inhibition.
-
Rationale: This can help differentiate between on-target and potential off-target effects of this compound.
-
Data Summary
The following table summarizes the known inhibitory activity of this compound against different Nox isoforms.
| Target | Ki (μM) | Reference |
| Nox1 | 1.08 | [1][2] |
| Nox2 | 0.57 | [1][2] |
| Nox4 | 0.63 | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in complete cell culture medium over time at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC system for analysis
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10 μM.
-
Aliquot the solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Mechanism of action of this compound as a pan-Nox inhibitor.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissociation kinetics of small-molecule inhibitors in Escherichia coli is coupled to physiological state of cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APX-115 and its Effects on Blood Glucose in Experimental Models
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential effects of APX-115 on blood glucose levels in diabetic models. The following question-and-answer format addresses common issues and discrepancies that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Does this compound lower blood glucose levels in diabetic animal models?
A1: In multiple preclinical studies using diabetic animal models, this compound has been shown to significantly decrease fasting blood glucose levels and improve insulin resistance. This compound is a pan-NADPH oxidase (NOX) inhibitor, and its mechanism of action is thought to involve the reduction of oxidative stress and inflammation, which are key contributors to diabetic complications. Specifically, in high-fat diet-fed NOX5 transgenic mice and db/db mice (a model for type 2 diabetes), administration of this compound resulted in improved pancreatic beta-cell function and increased insulin levels.
Q2: Why might I not be observing a change in blood glucose levels in my diabetic model after this compound treatment?
A2: While many studies report a glucose-lowering effect, there is a published instance where APX-115A (a form of this compound) did not affect blood glucose levels in a streptozotocin (STZ)-induced diabetic rat model of dry eye disease. Several factors could contribute to this discrepancy:
-
Diabetic Model: The STZ-induced model causes diabetes through the destruction of pancreatic beta cells, leading to severe insulin deficiency. This differs from models like the high-fat diet or db/db mice, which more closely mimic the insulin resistance characteristic of type 2 diabetes. The glucose-lowering effects of this compound may be more pronounced in the context of insulin resistance rather than absolute insulin deficiency.
-
Route of Administration and Local vs. Systemic Effects: In the study where no glucose effect was observed, APX-115A was administered topically to the eye. This localized delivery may not result in sufficient systemic concentrations to impact pancreatic function or peripheral glucose uptake. In contrast, studies reporting a decrease in blood glucose utilized oral gavage, ensuring systemic distribution of the compound.
-
Duration of Treatment: The duration of this compound administration could influence its effects on glucose homeostasis. The studies that observed a significant reduction in blood glucose involved treatment periods of 12 to 14 weeks. Shorter-term studies may not be sufficient to observe these metabolic changes.
-
Specific Pathophysiology Being Studied: The primary focus of the dry eye study was on ocular complications of diabetes. It's possible that the local inflammatory and oxidative stress environment in the eye is modulated by topical APX-115A without a concurrent systemic effect on glucose metabolism.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key metabolic parameters in various diabetic animal models.
Table 1: Effect of this compound on Fasting Blood Glucose and Insulin Levels
| Animal Model | Treatment Group | Fasting Blood Glucose | Insulin Levels | Citation |
| NOX5 Transgenic Mice (High-Fat Diet) | This compound (60 mg/kg, oral gavage, 14 weeks) | Significantly decreased | Significantly increased | |
| db/db Mice | This compound (oral gavage, 12 weeks) | Significantly lowered | Improved insulin resistance | |
| STZ-Induced Diabetic Rats (Dry Eye Model) | APX-115A (topical eye solution) | No significant difference | Not reported | |
| STZ-Induced Diabetic Mice | This compound (60 mg/kg/day, oral gavage, 12 weeks) | No significant effect | Not reported |
Table 2: Effect of this compound on Other Metabolic Parameters
| Animal Model | Treatment Group | Total Cholesterol | Triglycerides | Citation |
| NOX5 Transgenic Mice (High-Fat Diet) | This compound (60 mg/kg, oral gavage, 14 weeks) | Significantly decreased | Significantly decreased | |
| db/db Mice | This compound (oral gavage, 12 weeks) | Improved lipid profile | Improved lipid profile |
Experimental Protocols
Key Experiment: Evaluation of this compound in a High-Fat Diet-Induced Diabetic Mouse Model
This protocol is a generalized representation based on the methodologies described in the cited literature.
-
Animal Model: Wild-type and renal podocyte-specific NOX5 transgenic (NOX5 pod+) mice.
-
Induction of Diabetes: Mice are fed a high-fat diet (60% kcal fat) for a specified period to induce a pre-diabetic or diabetic state.
-
Treatment: this compound is administered via oral gavage at a dose of 60 mg/kg daily for 14 weeks. A vehicle control group receives the vehicle solution.
-
Blood Glucose Monitoring: Fasting blood glucose levels are measured periodically from tail vein blood samples using a standard glucometer.
-
Insulin Level Measurement: At the end of the treatment period, serum insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Statistical analysis is performed to compare the mean fasting blood glucose and insulin levels between the this compound treated group and the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in improving glucose homeostasis.
Caption: Generalized experimental workflow for assessing this compound effects.
APX-115 & NOX5-Deficient Models: Technical Support Center
Welcome to the technical support center for researchers utilizing the pan-NOX inhibitor APX-115 in NADPH Oxidase 5 (NOX5)-deficient animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Isuzinaxib or Ewha-18278) is a potent, orally active, small-molecule inhibitor of the NADPH oxidase (NOX) family of enzymes. It is considered a "pan-NOX inhibitor" because it targets multiple isoforms, including NOX1, NOX2, and NOX4. Studies have also demonstrated its efficacy in models expressing NOX5, suggesting it inhibits this isoform as well. By inhibiting these enzymes, this compound reduces the production of reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in numerous diseases.
Q2: What is NOX5, and why are special animal models required for its study?
A2: NOX5 is a unique member of the NOX family. Unlike other isoforms, its activation is regulated by intracellular calcium (Ca2+) concentrations via N-terminal EF-hand domains, and it does not require cytosolic subunits to function. Crucially, the gene for NOX5 is absent in common rodent models like mice and rats. Therefore, to study the specific role of NOX5 in disease, researchers must use transgenic animal models, typically mice, that have been genetically engineered to express human NOX5 (hNOX5) in a systemic or tissue-specific manner.
Q3: In the context of this compound research, what constitutes a "NOX5-deficient" animal model?
A3: Standard laboratory mice (e.g., C57BL/6, FVB) are naturally NOX5-deficient because they do not possess the NOX5 gene. In experimental designs aimed at understanding the NOX5-specific effects of this compound, these wild-type mice serve as the "NOX5-deficient" control group. They are compared against a "NOX5-competent" group, which consists of transgenic mice expressing human NOX5. This comparative design allows researchers to isolate the contribution of NOX5 to the drug's overall effect.
Q4: Is there direct evidence that this compound inhibits NOX5?
A4: Yes. A key study demonstrated that this compound administration effectively ameliorated the signs of diabetic nephropathy in transgenic mice specifically expressing human NOX5 in their kidney podocytes. The inhibitor successfully reversed pathological changes like increased NOX5 mRNA expression and podocyte injury in these mice, providing strong evidence for its activity against the NOX5 isoform.
Troubleshooting Guide
Q5: I see a therapeutic effect of this compound in my wild-type (NOX5-deficient) mice. What does this signify?
A5: This is an expected result. Since this compound is a pan-NOX inhibitor targeting NOX1, NOX2, and NOX4, the therapeutic effect observed in wild-type mice is attributable to the inhibition of these other NOX isoforms. This finding is valuable as it establishes a baseline effect of the drug that is independent of NOX5. The key question for your research is how this effect compares to that seen in your hNOX5-transgenic model.
Q6: I am not observing a greater therapeutic effect of this compound in my hNOX5-transgenic mice compared to my wild-type mice. What could be wrong?
A6: This result suggests that NOX5 may not play a dominant pathological role in your specific disease model or experimental conditions. Several factors could contribute:
-
Low NOX5 Expression or Activity: Verify the expression and activity levels of the human NOX5 transgene in your model under baseline and disease conditions. The pathological context may not provide the necessary stimuli (e.g., increased intracellular Ca2+) to activate NOX5.
-
Dominant Role of Other NOX Isoforms: The pathology in your model might be overwhelmingly driven by NOX1, NOX2, or NOX4. In this scenario, the potent inhibition of these isoforms by this compound would be the primary driver of the therapeutic effect, masking the smaller contribution from NOX5 inhibition.
-
Drug Dosage and Pharmacokinetics: Ensure the dosage of this compound is sufficient to inhibit all targeted isoforms. Review published studies for appropriate dosing regimens (e.g., 60 mg/kg via oral gavage has been used effectively).
Q7: My experimental results with this compound are highly variable between animals. How can I improve the robustness of my study?
A7: Variability in in-vivo studies can be minimized with rigorous experimental design.
-
Blinding: The investigator assessing the outcomes should be blinded to the treatment groups (Vehicle vs. This compound) and genotypes (Wild-Type vs. Transgenic) to prevent bias.
-
Randomization: Animals should be randomly allocated to the four experimental groups.
-
Consistent Drug Formulation: this compound has specific solubility properties. Prepare the dosing solution fresh and consistently for each administration, following established protocols. For example, a solution for oral gavage can be prepared in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Power Analysis: Perform a power analysis before starting the experiment to ensure you have a sufficient number of animals per group to detect a statistically significant effect.
Experimental Protocols & Data
Protocol: Comparative Efficacy Study of this compound in WT and hNOX5-Transgenic Mice
This protocol is adapted from studies investigating this compound in a diabetic nephropathy model using podocyte-specific hNOX5-transgenic mice.
-
Animal Models & Grouping:
-
Group 1 (NOX5-Deficient Control): Wild-type (WT) mice on the same genetic background as the transgenic line, treated with vehicle.
-
Group 2 (NOX5-Deficient Treated): WT mice treated with this compound.
-
Group 3 (NOX5-Competent Control): Human NOX5-transgenic (hNOX5-Tg) mice treated with vehicle.
-
Group 4 (NOX5-Competent Treated): hNOX5-Tg mice treated with this compound.
-
Note: A minimum of 8-10 animals per group is recommended.
-
-
**Disease Induction (Example: Diabetic Nephropathy):
Technical Support Center: Mitigating APX-115 Toxicity in Primary Cell Cultures
Disclaimer: APX-115 is a research compound, and its full toxicity profile in all primary cell types has not been extensively documented in publicly available literature. This guide provides a framework for troubleshooting and mitigating potential toxicity based on the known mechanism of action of this compound as a pan-NADPH oxidase (Nox) inhibitor and general principles of managing small molecule toxicity in sensitive primary cell cultures. The protocols and recommendations provided here should be adapted to your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active pan-NADPH oxidase (Nox) inhibitor. It targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are enzymes responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, this compound reduces oxidative stress and inflammation, which has shown potential therapeutic effects in conditions like diabetic kidney disease.
Q2: I am observing significant cell death in my primary cell cultures after treatment with this compound, even at low concentrations. What are the possible causes?
A2: High sensitivity of primary cells compared to immortalized cell lines is a common observation. Several factors could be contributing to the observed cytotoxicity:
-
High Compound Concentration: The optimal concentration for your specific primary cell type may be significantly lower than what is reported for cell lines.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
Off-Target Effects: While this compound is a pan-Nox inhibitor, like many small molecules, it may have off-target effects that could induce toxicity. Some NADPH oxidase inhibitors are known to have off-target activities.
-
Disruption of Essential ROS Signaling: Reactive oxygen species are not only damaging at high levels but also play a role in normal physiological cell signaling. A potent pan-Nox inhibitor like this compound might disrupt these essential signaling pathways, leading to cell death.
-
Compound Instability: The compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts.
Q3: How can I reduce the toxicity of this compound in my experiments while still observing its inhibitory effects on NADPH oxidase?
A3: A systematic approach to optimizing your experimental parameters is key:
-
Dose-Response and Time-Course Optimization: Conduct a thorough dose-response experiment starting with very low (nanomolar) concentrations and test multiple time points to find the optimal therapeutic window.
-
Solvent Control: Always include a vehicle-only control (culture medium with the same final concentration of solvent) to assess solvent-related toxicity.
-
Reduce Exposure Time: If prolonged exposure is toxic, consider shorter treatment durations sufficient to observe the desired downstream effects of Nox inhibition.
-
Co-treatment with Antioxidants: If excessive ROS modulation is suspected to be the cause of toxicity, co-treatment with a broad-spectrum antioxidant like N-acetylcysteine (NAC) might be beneficial. However, this should be done with caution as it may interfere with the intended mechanism of action of this compound.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year to maintain stability. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vitro experiments, this compound is soluble in DMSO at high concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Massive and rapid cell death at all tested concentrations. | - Compound concentration is too high: Primary cells are highly sensitive. - Solvent toxicity: DMSO concentration may be too high. | - Perform a broad dose-response experiment starting from low nanomolar concentrations. - Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control. |
| 2. Cell viability decreases significantly over time, even at low concentrations. | - Compound instability: this compound may degrade in culture medium, producing toxic byproducts. - Cumulative toxicity: Prolonged inhibition of Nox enzymes may disrupt essential cellular processes. | - Reduce the incubation time. - Replenish the medium with fresh compound at regular intervals for longer experiments. |
| 3. Inconsistent results between experiments. | - Variability in primary cell lots: Different donors or batches can have inherent biological differences. - Inconsistent cell seeding density: Can affect cell health and susceptibility to toxins. - Compound precipitation: Poor solubility in culture medium. | - Test each new batch of primary cells for their response to this compound. - Maintain a consistent cell seeding density. - Visually inspect for precipitates after diluting the compound in the medium. |
| 4. On-target effect is observed, but with significant cytotoxicity. | - Narrow therapeutic window: The concentration required for Nox inhibition is close to the toxic concentration. - Off-target effects: The compound may be interacting with other cellular targets. | - Perform a more granular dose-response curve to pinpoint the optimal concentration. - Consider using a different, more isoform-specific Nox inhibitor if available to see if the toxicity is isoform-related. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis for Cytotoxicity
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound in a specific primary cell type at different time points.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to prepare 2x working concentrations.
-
Treatment: Carefully remove the existing medium from the cells and add the 2x compound dilutions to the wells. Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, assess cell viability using a suitable method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of this compound concentration to calculate the CC50 value for each time point.
Protocol 2: Assessment of Oxidative Stress
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.
Methodology:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in Protocol 1 for a shorter duration (e.g., 1-6 hours). Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.
-
ROS Detection: After treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA or CellROX Green) according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the relative change in ROS levels.
Protocol 3: Apoptosis vs. Necrosis Differentiation
Objective: To determine the mechanism of cell death induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined CC50 value.
-
Staining: After the desired incubation period, stain the cells with Annexin V (to detect apoptosis) and Propidium Iodide (PI) or a similar viability dye (to detect necrosis) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using flow cytometry.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are undergoing apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or secondary necrosis.
-
Annexin V-negative, PI-positive cells are undergoing necrosis.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Renal Proximal Tubule Epithelial Cells (24-hour exposure)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 5 | 82.1 ± 6.2 |
| 10 | 55.4 ± 7.8 |
| 25 | 25.8 ± 4.3 |
| 50 | 5.3 ± 2.1 |
Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Final Concentration |
| DMSO | ≤ 0.1% |
| Ethanol | ≤ 0.1% |
Visualizations
Caption: this compound inhibits NADPH oxidase (Nox) enzymes, blocking the production of ROS.
Ewha-18278 Dosage Adjustment for Different Mouse Strains: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the dosage of Ewha-18278 for various mouse strains. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the established effective dosage of Ewha-18278 in mice?
An effective oral dosage of Ewha-18278 has been reported in ddY mice for the treatment of osteoporosis. The administration of 10-20 mg/kg daily for four weeks was shown to increase bone strength and cortical bone thickness.
Q2: Are there any specific dosage recommendations for Ewha-18278 in BALB/c, C57BL/6, or NOD/SCID mice?
Currently, there are no published studies that specifically define the optimal dosage of Ewha-18278 in BALB/c, C57BL/6, or NOD/SCID mouse strains. However, general principles of dose adjustment and preclinical study design can be applied to determine the appropriate dosage for your specific experimental model.
Q3: How do I determine the starting dose for a new mouse strain?
When starting experiments with a new mouse strain, it is crucial to perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). A common approach is to start with a dose lower than the known effective dose in other strains and escalate the dose in different cohorts of animals.
For a starting point, you can use the established effective dose in ddY mice (10 mg/kg) as a reference. It is advisable to begin with a fraction of this dose (e.g., 2.5 mg/kg or 5 mg/kg) and carefully monitor the animals for any signs of toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Toxicity or Adverse Events | The MTD in the specific mouse strain may be lower than anticipated. Differences in metabolism between strains can lead to higher drug exposure. | 1. Immediately stop dosing and provide supportive care to the affected animals. 2. Reduce the dosage for subsequent cohorts. 3. Consider performing a pharmacokinetic (PK) study to assess drug exposure in the specific strain. |
| Lack of Efficacy at Expected Doses | The effective dose in the new strain may be higher. Differences in drug metabolism or target expression could lead to a reduced response. | 1. Increase the dosage in a stepwise manner in new cohorts of animals, while carefully monitoring for toxicity. 2. Verify the formulation and administration route to ensure proper drug delivery. 3. Conduct a pharmacodynamic (PD) study to confirm target engagement at the administered doses. |
| High Variability in Response | Inconsistent drug formulation or administration. Genetic variability within an outbred mouse strain. | 1. Ensure the drug is properly solubilized or suspended and that the formulation is homogeneous. 2. Standardize the administration technique (e.g., oral gavage, intraperitoneal injection). 3. If using an outbred strain, consider switching to an inbred strain for more consistent results. |
Data Presentation: Summary of Known Ewha-18278 Dosage and Mouse Strain Characteristics
Table 1: Reported Ewha-18278 Dosage in Preclinical Models
| Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effect | Reference |
| ddY Mice | 10-20 mg/kg | Oral | Daily | 4 weeks | Increased bone strength and cortical bone thickness | |
| Rats | 2 mg/kg | Intravenous | Single dose | N/A | Pharmacokinetic profiling | |
| Rats | 20 mg/kg | Oral | Single dose | N/A | Pharmacokinetic profiling |
Table 2: Key Characteristics of Common Mouse Strains for Consideration
| Mouse Strain | Key Immunological Characteristics | Metabolic & Physiological Considerations |
| BALB/c | Th2-biased immune response; prone to allergic and autoimmune diseases. | Generally have a lower metabolic rate compared to C57BL/6 mice. |
| C57BL/6 | Th1-biased immune response; resistant to many infections. | Higher metabolic rate, which can lead to faster drug clearance. |
| NOD/SCID | Severely immunodeficient; lack functional T and B cells, and have defective NK cell function. | Altered metabolism due to the diabetic phenotype (in NOD background) and immunodeficiency. Often used for xenograft studies. |
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Selection: Use a sufficient number of mice of the desired strain (e.g., BALB/c, C57BL/6, or NOD/SCID), age, and sex for each dose group (typically 3-5 mice per group).
-
Dose Selection: Based on the known effective dose in ddY mice (10 mg/kg), select a range of doses. A suggested starting range could be 2.5, 5, 10, 20, and 40 mg/kg. Include a vehicle control group.
-
Drug Formulation and Administration: Prepare Ewha-18278 in a suitable vehicle. A previously reported vehicle for oral administration is 10% N,N-Dimethylacetamide (DMAC) + 10% Tween 80 + 80% distilled water. Administer the drug consistently at the same time each day.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and posture. Record all observations.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, severe clinical signs, or mortality).
Protocol 2: Allometric Scaling for Dose Estimation
Allometric scaling is a method used to estimate equivalent doses between different species based on their body surface area. While this is typically used for interspecies scaling (e.g
Technical Support Center: Overcoming Resistance to APX-115
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to APX-115 resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, type I, pan-aurora kinase inhibitor with demonstrated activity against a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of Aurora kinases A, B, and C, which are key regulators of cell cycle progression, particularly mitosis. By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound in experimental models can arise from several mechanisms, including:
-
Target Alterations: Mutations in the Aurora kinase genes that prevent effective binding of this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of Aurora kinases. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: Can I combine this compound with other agents to overcome resistance?
Yes, combination therapy is a promising strategy. Based on the suspected resistance mechanism, rational combinations can be designed. For instance:
-
If bypass pathway activation is suspected, combining this compound with inhibitors of those pathways (e.g., PI3K inhibitors, MEK inhibitors) may restore sensitivity.
-
For increased drug efflux , co-administration with an ABC transporter inhibitor can enhance the intracellular concentration of this compound.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a systematic approach to identifying and addressing this compound resistance in your cell line models.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm the resistant phenotype and quantify the shift in drug sensitivity.
-
Action: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant cell line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental HCT116 | 15 | - |
| HCT116-AR1 (Resistant) | 250 | 16.7 |
| Parental MV4-11 | 8 | - |
| MV4-11-AR2 (Resistant) | 180 | 22.5 |
Step 2: Investigate the Mechanism of Resistance
Based on the confirmed resistance, the next step is to investigate the underlying molecular mechanism.
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound resistance.
Step 3: Validate Findings and Test Solutions
Once a potential mechanism is identified, validate it and test the proposed solution.
-
Action for Bypass Pathway: Treat the resistant cells with this compound in combination with a relevant pathway inhibitor (e.g., a PI3K inhibitor like GDC-0941).
-
Expected Outcome: The combination treatment should re-sensitize the cells to this compound, as shown by a reduction in cell viability and a lower combination index.
Table 2: Example Western Blot Densitometry Data
| Cell Line | Treatment (6h) | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |
| Parental HCT116 | Vehicle | 1.0 | 1.0 |
| Parental HCT116 | This compound (50 nM) | 0.8 | 0.9 |
| HCT116-AR1 | Vehicle | 3.5 | 1.2 |
| HCT116-AR1 | This compound (50 nM) | 3.8 | 4.5 |
This data suggests that in the HCT116-AR1 resistant line, the MAPK/ERK pathway (p-ERK) is activated upon this compound treatment, indicating a bypass mechanism.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Analysis
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify protein expression levels, normalizing phosphoproteins to total proteins and then to a loading control.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest.
Bypass Pathway Activation as a Resistance Mechanism
Ensuring consistent results in APX-115 repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in repeat experiments involving the pan-NADPH oxidase (Nox) inhibitor, APX-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, small-molecule inhibitor of pan-NADPH oxidase (Nox) enzymes. Its primary mechanism of action is to block the production of reactive oxygen species (ROS) by inhibiting multiple Nox isoforms, particularly Nox1, Nox2, and Nox4. By reducing oxidative stress, this compound has been shown to suppress inflammatory and fibrotic processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. When preparing working solutions for in vivo experiments, it is recommended to make them fresh on the day of use.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. A vehicle control (media with the same concentration of DMSO) should always be included in experiments.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific experimental endpoint. However, a common concentration used in studies with mouse podocyte cell lines to suppress high glucose-induced pro-inflammatory and pro-fibrotic molecule expression is 5 µM with a 60-minute pre-incubation. In another study, a concentration of 1 µM was used in mesangial cells to inhibit angiotensin II and high glucose-induced ROS generation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is a typical dosage and administration route for this compound in in vivo studies?
A5: In mouse models of diabetic nephropathy, a common dosage of this compound is 60 mg/kg/day administered via oral gavage. The treatment duration in these studies is often 12 to 14 weeks.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to ensure the consistency and reproducibility of your results.
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells in cell-based assays | - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates | - Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes regularly and use appropriate pipetting techniques.- To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Inconsistent or unexpected results with this compound treatment | - Incorrect inhibitor concentration- Degraded this compound stock solution- Cell health and passage number | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.- Prepare fresh stock solutions of this compound and store them properly in aliquots to avoid degradation.- Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. |
| Difficulty in detecting a significant reduction in ROS levels | - Inappropriate ROS detection method- Timing of ROS measurement- Off-target effects of ROS probes | - Choose a ROS probe specific for the type of ROS you are measuring (e.g., superoxide vs. hydrogen peroxide). Common probes include DCFH-DA for general ROS and MitoSOX Red for mitochondrial superoxide.- The timing of ROS measurement is critical as ROS are often transient. Perform a time-course experiment to identify the peak of ROS production in your model.- Be aware that some fluorescent probes can be auto-oxidized or have their own redox activity, leading to artifacts. Include appropriate controls, such as cells treated with the probe alone. |
| Unexpected cellular responses or toxicity | - Off-target effects of this compound- High DMSO concentration | - While this compound is a potent Nox inhibitor, the possibility of off-target effects at high concentrations cannot be excluded. Use the lowest effective concentration determined from your dose-response studies.- Ensure the final DMSO concentration in your cell culture media is not exceeding 0.1% and include a vehicle control. |
| Inconsistent results in in vivo studies | - Improper drug formulation and administration- Animal-to-animal variability | - Ensure this compound is properly solubilized for oral gavage. A common vehicle is 0.5% methylcellulose.- Randomize animals into treatment groups and ensure consistent handling and housing conditions to minimize biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Potency of this compound
| Target | Ki (μM) |
| Nox1 | 1.08 |
| Nox2 | 0.57 |
| Nox4 | 0.63 |
| (Data sourced from MedchemExpress and Selleck Chemicals) |
Table 2: In Vitro Experimental Parameters for this compound
| Cell Type | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Podocytes | 5 µM | 60 minutes | Suppression of high glucose-induced pro-inflammatory and pro-fibrotic molecule expression | |
| Mesangial Cells | 1 µM | 30 minutes (pre-incubation) | Inhibition of Angiotensin II and high glucose-induced ROS generation |
Table 3: In Vivo Experimental Parameters for this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| STZ-induced diabetic mice | 60 mg/kg/day | Oral gavage | 12 weeks | Prevention of kidney injury (e.g., albuminuria, glomerular hypertrophy) | |
| db/db mice | 60 mg/kg/day | Oral gavage | 12 weeks | Improved insulin resistance and decreased oxidative stress | |
| NOX5 transgenic mice | 60 mg/kg/day | Oral gavage | 14 weeks | Improved pancreatic beta-cell function and reduced renal injury markers |
Experimental Protocols & Methodologies
Protocol 1: In Vitro ROS Measurement using DCFH-DA
This protocol outlines a general procedure for measuring intracellular ROS levels in cultured cells treated with this compound.
-
Cell Seeding: Seed cells (e.g., mesangial cells) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
This compound Pre-treatment: The following day, remove the culture medium and pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) in serum-free medium for 30-60 minutes.
-
Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding your stimulus of choice (e.g., high glucose, angiotensin II) to the wells.
-
DCFH-DA Staining: Towards the end of the stimulation period, add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with warm PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Note: It is crucial to include appropriate controls, such as a vehicle control (DMSO), a positive control for ROS induction, and a negative control (untreated cells).
Visualizations
Validation & Comparative
A Head-to-Head Battle in Diabetic Nephropathy: APX-115 vs. GKT137831
A comprehensive review of the preclinical evidence for two leading NADPH oxidase inhibitors in the treatment of diabetic kidney disease.
In the landscape of therapeutic development for diabetic nephropathy, the inhibition of NADPH oxidase (Nox) enzymes has emerged as a promising strategy to combat the oxidative stress that drives renal injury. Two front-runners in this class, the pan-Nox inhibitor APX-115 and the dual Nox1/4 inhibitor GKT137831, have garnered significant attention. This guide provides a detailed comparison of their performance in preclinical models of diabetic nephropathy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Broad Spectrum vs. Targeted Approach
This compound is a first-in-class, orally active pan-Nox inhibitor, demonstrating inhibitory activity against multiple Nox isoforms, including Nox1, Nox2, and Nox4.[1][2][3] This broad-spectrum inhibition is thought to address the multifaceted nature of diabetic nephropathy, where various Nox isoforms are implicated in the pathology of different renal cell types.[4] In contrast, GKT137831 is a dual inhibitor that specifically targets Nox1 and Nox4, the two isoforms predominantly expressed in the kidney and implicated in fibrotic and inflammatory pathways.[5][6]
The rationale for pan-Nox inhibition with this compound lies in the overlapping expression and roles of different Nox isoforms in the kidney.[4] Studies suggest that targeting multiple isoforms may provide a more comprehensive therapeutic effect than selective inhibition.[4][7] Conversely, the targeted approach of GKT137831 aims to minimize potential off-target effects by focusing on the key pathological drivers of diabetic kidney disease.
Preclinical Efficacy: A Comparative Analysis
Multiple preclinical studies have evaluated the therapeutic potential of this compound and GKT137831 in various animal models of diabetic nephropathy, including streptozotocin (STZ)-induced type 1 diabetes models and db/db mice, a model of type 2 diabetes.
Key Efficacy Parameters in Rodent Models of Diabetic Nephropathy
| Parameter | Animal Model | This compound | GKT137831 | Key Findings | Reference |
| Albuminuria | STZ-induced diabetic mice | Markedly decreased | Significantly reduced | Both compounds effectively reduced urinary albumin excretion, a key marker of kidney damage. | [1][5] |
| db/db mice | Decreased | Not specified | This compound demonstrated a reduction in albuminuria. | [7] | |
| Glomerular Filtration Rate (GFR) | STZ-induced diabetic mice | Attenuated hyperfiltration | Not specified | This compound was shown to normalize the increased GFR characteristic of early diabetic nephropathy. | [1] |
| Oxidative Stress | STZ-induced diabetic mice | Attenuated | Reduced | Both inhibitors effectively lowered markers of oxidative stress in the diabetic kidney. | [1][5] |
| db/db mice | Decreased plasma 8-isoprostane | Not specified | This compound reduced systemic oxidative stress. | [7] | |
| Fibrosis | STZ-induced diabetic mice | Inhibited collagen deposition and expression of fibrotic markers (TGF-β1, fibronectin) | Reduced expression of fibronectin and type IV collagen | Both compounds showed potent anti-fibrotic effects. | [1][5] |
| Inflammation | STZ-induced diabetic mice | Reduced macrophage infiltration and expression of inflammatory markers (TNF-α, MCP-1) | Attenuated macrophage infiltration | Both agents demonstrated anti-inflammatory properties. | [1][5] |
| db/db mice | Decreased F4/80 infiltration in kidney | Not specified | This compound reduced macrophage infiltration in a type 2 diabetes model. | [7] | |
| Mesangial Expansion | db/db mice | Significantly improved | Did not significantly improve | A direct comparison showed this compound to be more effective in reducing mesangial expansion. | [4][7] |
Signaling Pathways
The renoprotective effects of this compound and GKT137831 are mediated through the inhibition of Nox-dependent signaling pathways that contribute to inflammation, fibrosis, and cellular damage in the diabetic kidney.
Caption: Mechanism of Nox inhibition in diabetic nephropathy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of this compound and GKT137831.
STZ-Induced Diabetic Mouse Model
Caption: Workflow for the STZ-induced diabetic mouse model.
Diabetes Induction: Diabetes was induced in C57BL/6J mice by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.[1] Blood glucose levels were monitored, and mice with levels above 250 mg/dL were considered diabetic and included in the study.[1]
Treatment: Diabetic mice were randomly assigned to receive daily oral gavage of either vehicle, this compound (60 mg/kg), or losartan (1.5 mg/kg) for 12 weeks.[1]
Outcome Measures: At the end of the treatment period, various parameters were assessed, including urinary albumin excretion, creatinine clearance, plasma cystatin C, and markers of oxidative stress, inflammation, and fibrosis in kidney tissue.[1]
db/db Mouse Model
A similar experimental design was employed in db/db mice, a genetic model of type 2 diabetes. Eight-week-old db/db mice were treated with this compound (60 mg/kg/day) or GKT137831 (at a comparable dose) via oral gavage for 12 weeks.[7] The study endpoints were similar to those in the STZ model, with a particular focus on mesangial expansion.[7]
Clinical Development
GKT137831 has progressed to Phase 2 clinical trials for diabetic kidney disease in patients with type 1 and type 2 diabetes.[8][9][10] These trials are designed to evaluate the safety and efficacy of GKT137831 in reducing albuminuria in patients already receiving standard of care.[8][9] Information on the clinical trial status of this compound for diabetic nephropathy is less publicly available, though it has also been undergoing clinical evaluation.[6]
Conclusion
Both this compound and GKT137831 have demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy by effectively targeting NADPH oxidase-mediated oxidative stress, inflammation, and fibrosis. While both compounds show promise, the pan-Nox inhibitor this compound has shown some advantages in specific pathological features, such as reducing mesangial expansion in a head-to-head comparison.[4][7] The broader inhibitory profile of this compound may offer a more comprehensive therapeutic benefit in the complex pathology of diabetic kidney disease.[4] However, the more targeted approach of GKT137831 may present a different safety and efficacy profile. The ongoing clinical trials for GKT137831 and the further clinical development of this compound will be critical in determining their ultimate roles in the management of diabetic nephropathy. Researchers and clinicians eagerly await the results of these trials to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. A novel pan-Nox inhibitor, this compound, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
APX-115: A Head-to-Head Comparison with Other Antioxidants in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APX-115, a novel pan-NADPH oxidase (Nox) inhibitor, with other antioxidant therapies. The following sections detail its mechanism of action, comparative efficacy in preclinical studies, and relevant experimental data to support its potential as a therapeutic agent in diseases driven by oxidative stress.
Mechanism of Action: A Pan-Nox Inhibitor
This compound (also known as Isuzinaxib or Ewha-18278) is a potent, orally active small molecule that inhibits multiple isoforms of the NADPH oxidase enzyme family. Nox enzymes are a major source of reactive oxygen species (ROS) in mammalian cells, and their overactivity is implicated in the pathophysiology of numerous diseases, including diabetic kidney disease. This compound's broad-spectrum inhibition of Nox1, Nox2, and Nox4 distinguishes it from more selective antioxidants.
The rationale behind a pan-Nox inhibitor is that multiple Nox isoforms are often expressed in the same tissue and contribute to pathology, suggesting that a broader inhibition may be more effective than targeting a single isoform.
Comparative Efficacy of this compound
Preclinical studies have benchmarked this compound against established and emerging antioxidant strategies, primarily in the context of diabetic nephropathy.
This compound vs. Losartan
Losartan, an angiotensin II receptor blocker, is a standard treatment for diabetic kidney disease, with one of its mechanisms being the reduction of oxidative stress. A key study in a streptozotocin (STZ)-induced diabetic mouse model directly compared the efficacy of this compound with losartan.
Key Findings:
-
Both this compound and losartan effectively prevented kidney injury, including albuminuria, glomerular hypertrophy, and tubular injury.
-
Both treatments significantly attenuated oxidative stress markers, including lipid hydroperoxides (LPO), nitrotyrosine, and 8-oxo-dG.
-
This compound, similar to losartan, reduced kidney inflammation, as evidenced by decreased expression of TNFα and MCP1, and reduced macrophage infiltration.
-
Interestingly, this compound treatment also led to a significant decrease in the mRNA levels of Nox1, Nox2, and Nox4, suggesting a potential positive feedback loop between Nox activity and expression.
This compound vs. GKT137831 (a dual Nox1/Nox4 inhibitor)
A study in db/db mice, a model of type 2 diabetes, compared this compound with GKT137831, a selective dual inhibitor of Nox1 and Nox4.
Key Findings:
-
Both this compound and GKT137831 improved insulin resistance and reduced plasma 8-isoprostane levels, a marker of oxidative stress.
-
While both agents improved some aspects of kidney function, this compound was superior in improving mesangial expansion, a key histological feature of diabetic nephropathy.
-
This compound also demonstrated a greater effect in reducing macrophage infiltration in both adipose tissue and the kidney compared to GKT137831.
-
These findings suggest that the broader inhibition of Nox isoforms, including Nox2, by this compound may offer additional therapeutic benefits over more selective Nox1/4 inhibition in the context of diabetic kidney disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative studies.
Table 1: Inhibitory Activity of this compound
| Isoform | Ki (μM) |
| Nox1 | 1.08 |
| Nox2 | 0.57 |
| Nox4 | 0.63 |
Table 2: Comparative Effects of this compound and Losartan in STZ-induced Diabetic Mice
| Parameter | Diabetic Control | This compound (60 mg/kg/day) | Losartan (1.5 mg/kg/day) |
| Urinary Albumin Excretion | Increased | Significantly Reduced | Significantly Reduced |
| Glomerular Hypertrophy | Present | Prevented | Prevented |
| Kidney TNFα mRNA | Increased | Significantly Reduced | Significantly Reduced |
| Kidney MCP1 mRNA | Increased | Significantly Reduced | Significantly Reduced |
| Macrophage Infiltration (F4/80) | Increased | Attenuated | Attenuated |
| Plasma LPO | Increased | Significantly Inhibited | Not Reported |
| Kidney LPO | Increased | Significantly Inhibited | Not Reported |
| Kidney Nox1, Nox2, Nox4 mRNA | Increased | Significantly Inhibited | Not Reported |
Table 3: Comparative Effects of this compound and GKT137831 in db/db Mice
| Parameter | Diabetic Control | This compound (60 mg/kg/day) | GKT137831 |
| Insulin Resistance | Increased | Significantly Improved | Significantly Improved |
| Plasma 8-isoprostane | Increased | Decreased | Not Reported |
| Mesangial Expansion | Present | Significantly Improved | No Significant Improvement |
| Adipose Tissue Macrophage Infiltration (F4/80) | Increased | Decreased | Not Reported |
| Kidney Macrophage Infiltration (F4/80) | Increased | Decreased | Not Reported |
| Kidney Nox1, Nox2, Nox4 Protein Expression | Increased | Decreased | Not Reported |
Experimental Protocols
STZ-Induced Diabetic Mouse Model
-
Animal Model: C57BL/6J mice.
-
Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ) at 50 mg/kg/day for 5 consecutive days.
-
Treatment: this compound (60 mg/kg/day) or losartan (1.5 mg/kg/day) was administered orally for 12 weeks.
-
Key Measurements: Urinary albumin and creatinine, plasma cystatin C, real-time PCR for gene expression (TNFα, MCP1, Nox1, Nox2, Nox4), immunohistochemistry for F4/80, and measurement of oxidative stress markers (LPO, nitrotyrosine, 8-oxo-dG).
db/db Mouse Model of Type 2 Diabetes
-
Animal Model: Eight-week-old db/m and db/db mice.
-
Treatment: this compound (60 mg/kg/day) or GKT137831 was administered by oral gavage for 12 weeks.
-
Key Measurements: Plasma 8-isoprostane, assessment of insulin resistance, histological analysis of mesangial expansion, immunohistochemistry for F4/80, and Western blot for Nox protein expression.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Diabetic Kidney Disease
Caption: this compound inhibits multiple Nox isoforms, reducing ROS and downstream pathology.
Experimental Workflow for Comparative Studies
Combination Therapy of APX-115 and Losartan: A New Frontier in Combating Renal Fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), presents a significant challenge in nephrology. Current therapeutic strategies, while beneficial, often fail to halt the progression to end-stage renal disease. This has spurred the investigation of novel therapeutic agents and combination therapies targeting distinct pathological pathways. This guide provides a comparative analysis of two such agents, APX-115 and losartan, and explores the scientific rationale for their combined use in ameliorating renal fibrosis.
While direct experimental studies on the combination of this compound and losartan are currently lacking in published literature, a significant body of preclinical evidence on their individual efficacy provides a strong foundation for proposing a synergistic or additive therapeutic effect. One study directly comparing this compound and losartan in a model of diabetic kidney disease highlights the potential of targeting multiple pathways involved in renal fibrosis.
Unraveling the Mechanisms: this compound and Losartan
This compound: A Pan-NADPH Oxidase Inhibitor
This compound is a novel, orally active pan-NADPH oxidase (Nox) inhibitor. NADPH oxidases are a major source of reactive oxygen species (ROS) in the kidney, and their overactivation is a key driver of oxidative stress, inflammation, and fibrosis in CKD. This compound targets multiple Nox isoforms, including Nox1, Nox2, and Nox4, which are implicated in the pathogenesis of renal injury. By inhibiting these enzymes, this compound effectively reduces ROS production, thereby mitigating downstream pathological events.
Losartan: An Angiotensin II Receptor Blocker
Losartan is a well-established angiotensin II receptor blocker (ARB) widely used in the clinical management of CKD. It selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental effects of angiotensin II, a key mediator of renal fibrosis. These effects include vasoconstriction, inflammation, and the stimulation of profibrotic growth factors like transforming growth factor-beta 1 (TGF-β1).
The Rationale for Combination Therapy
The distinct yet complementary mechanisms of action of this compound and losartan provide a strong rationale for their combined use. While losartan targets the renin-angiotensin system (RAS), a primary instigator of renal injury, this compound addresses the downstream consequences of RAS activation and other fibrotic stimuli, namely NADPH oxidase-mediated oxidative stress. This dual-pronged approach could potentially lead to a more comprehensive and effective blockade of the fibrotic cascade. Angiotensin II itself is a known activator of NADPH oxidase, suggesting that a combination therapy could offer a more complete suppression of this pathological axis.
Comparative Efficacy: this compound vs. Losartan Monotherapy
A key preclinical study in a streptozotocin (STZ)-induced diabetic mouse model provides a head-to-head comparison of this compound and losartan monotherapies. The findings demonstrate that this compound is as effective as losartan in preventing various aspects of diabetic kidney injury.
Quantitative Data Summary
| Parameter | Diabetic Control | This compound (60 mg/kg/day) | Losartan (1.5 mg/kg/day) |
| Urinary Albumin Excretion (μ g/24h ) | Increased | Markedly Decreased | Markedly Decreased |
| Creatinine Clearance (mL/min) | Increased | Markedly Decreased | Markedly Decreased |
| Kidney/Body Weight Ratio | Increased | Significantly Reduced | Significantly Reduced |
| Glomerular Volume (x10^3 μm^3) | Increased | Significantly Reduced | Significantly Reduced |
| Urinary KIM-1 (ng/mL) | Increased | Significantly Inhibited | Significantly Inhibited |
| Kidney KIM-1 mRNA Expression (fold change) | Increased | Significantly Inhibited | Significantly Inhibited |
| Kidney NGAL mRNA Expression (fold change) | Increased | Significantly Inhibited | Significantly Inhibited |
| TGF-β1 mRNA Expression (fold change) | Increased | Significantly Inhibited | Significantly Inhibited |
| Fibronectin mRNA Expression (fold change) | Increased | Significantly Inhibited | Significantly Inhibited |
| Collagen IV Protein Expression | Increased | Inhibited | Inhibited |
| α-SMA Protein Expression | Increased | Inhibited | Inhibited |
Data synthesized from a study in STZ-induced diabetic mice.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Animal Model: C57BL/6J mice.
-
Induction of Diabetes: Intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days.
-
Treatment: this compound (60 mg/kg/day) or losartan (1.5 mg/kg/day) was administered orally for 12 weeks.
-
Assessments:
-
Renal Function: Measurement of urinary albumin excretion and creatinine clearance.
-
Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular hypertrophy and fibrosis.
-
Gene Expression Analysis: Real-time PCR was used to measure the mRNA levels of kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), TGF-β1,
-
Validating APX-115: A Pan-Nox Inhibitor's Journey from Benchtop to Preclinical Models
A deep dive into the in vivo validation of in vitro findings for APX-115, a novel pan-NADPH oxidase (Nox) inhibitor, reveals a promising therapeutic strategy for diabetic nephropathy and other oxidative stress-driven diseases. This guide provides a comprehensive comparison of this compound with alternative therapies, supported by experimental data from key preclinical studies.
This compound, also known as Isuzinaxib or Ewha-18278, is a potent, orally active small molecule that inhibits multiple isoforms of the NADPH oxidase enzyme, including Nox1, Nox2, and Nox4. These enzymes are a major source of reactive oxygen species (ROS) in the body. Dysregulation of Nox activity and the subsequent increase in oxidative stress are implicated in the pathogenesis of various diseases, most notably diabetic kidney disease. In vitro studies have demonstrated the ability of this compound to suppress the expression of inflammatory and profibrotic molecules in cultured kidney cells under high-glucose conditions. This guide examines the translation of these promising in vitro results into in vivo efficacy, drawing comparisons with other therapeutic agents.
Comparative Efficacy of this compound in In Vivo Models
Preclinical studies in various mouse models of diabetes have consistently demonstrated the therapeutic potential of this compound in mitigating kidney damage. These studies highlight its ability to reduce key markers of nephropathy, often with efficacy comparable or superior to existing treatments like losartan, an angiotensin receptor blocker, and other investigational Nox inhibitors like GKT137831.
This compound vs. Losartan in Streptozotocin (STZ)-Induced Diabetic Mice
A key study compared the efficacy of this compound (60 mg/kg/day) with losartan (1.5 mg/kg/day) in a model of type 1 diabetes induced by STZ. After 12 weeks of treatment, this compound demonstrated significant renoprotective effects, comparable to those of losartan.
| Parameter | Diabetic Control | This compound (60 mg/kg/day) | Losartan (1.5 mg/kg/day) |
| Urinary Albumin Excretion (µ g/day ) | Increased | Markedly Decreased | Markedly Decreased |
| Glomerular Filtration Rate | Increased (Hyperfiltration) | Attenuated | Attenuated |
| Glomerular Hypertrophy | Present | Prevented | Prevented |
| Tubular & Podocyte Injury | Present | Prevented | Prevented |
| Renal Fibrosis (Collagen Deposition) | Increased | Significantly Reduced | Not explicitly stated for this parameter |
| Renal Inflammation (Macrophage Infiltration) | Increased | Attenuated | Attenuated |
| Oxidative Stress (LPO, nitrotyrosine, 8-oxo-dG) | Increased | Attenuated | Attenuated |
This compound vs. GKT137831 in db/db Mice
In a type 2 diabetes model using db/db mice, this compound (60 mg/kg/day) was compared with GKT137831, a dual Nox1/Nox4 inhibitor. This compound showed significant improvements in insulin resistance, similar to GKT137831. However, this compound demonstrated superior efficacy in improving renal structural changes.
| Parameter | Diabetic Control | This compound (60 mg/kg/day) | GKT137831 |
| Insulin Resistance | Increased | Significantly Improved | Significantly Improved |
| Urinary Albumin Excretion | Increased | Decreased | Not explicitly stated for this parameter |
| Mesangial Expansion | Increased | Significantly Improved | No significant improvement |
| Renal Inflammation (F4/80 Infiltration) | Increased | Decreased | Not explicitly stated for this parameter |
| Plasma 8-isoprostane (Oxidative Stress) | Increased | Decreased | Not explicitly stated for this parameter |
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the activity of NADPH oxidase enzymes, thereby reducing the production of ROS. This interruption of oxidative stress has several downstream consequences that contribute to its renoprotective effects.
A Comparative Guide to Ewha-18278 in Osteoporosis Research
This guide provides a comprehensive comparison of Ewha-18278 with an alternative treatment for osteoporosis, focusing on their mechanisms of action and supporting experimental data. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for bone diseases.
Mechanism of Action: A Tale of Two Pathways
Ewha-18278 and Risedronate, a bisphosphonate, both aim to inhibit bone resorption but achieve this through distinct molecular mechanisms.
Ewha-18278 , a novel pyrazole derivative, targets the NADPH oxidase (Nox) enzymes . Specifically, it shows high inhibitory potency for Nox isozymes. In the context of osteoporosis, the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor on osteoclast precursors triggers the activation of Nox enzymes. This leads to the generation of reactive oxygen species (ROS), which act as second messengers in the signaling cascade that promotes osteoclast differentiation and activation. Ewha-18278 effectively blocks this RANKL-dependent ROS generation, thereby inhibiting the downstream signaling pathways, including the activation of mitogen-activated protein (MAP) kinases and NF-κB, which are crucial for osteoclastogenesis.
Risedronate , on the other hand, is a heterocyclic aminobisphosphonate that targets farnesyl pyrophosphate synthase (FPPS) , an enzyme in the mevalonate pathway within osteoclasts. By inhibiting FPPS, risedronate prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins. This disruption interferes with key osteoclast functions such as cell attachment, cytoskeletal arrangement, and the formation of the ruffled border necessary for bone resorption. Ultimately, this leads to osteoclast apoptosis and a reduction in bone turnover.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on Ewha-18278 and clinical studies on Risedronate. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: In Vivo Efficacy of Ewha-18278 in Ovariectomized (OVX) Mice
| Parameter | Sham Control | OVX Control | Ewha-18278 (10 mg/kg/day) |
| Bone Mineral Density (BMD) | Recovered towards sham levels | Significantly decreased | Recovered compared to OVX control |
| Trabecular Bone Volume | N/A | Decreased | Recovered compared to OVX control |
| Trabecular Bone Length | N/A | Decreased | Recovered compared to OVX control |
| Trabecular Bone Number | N/A | Decreased | Recovered compared to OVX control |
| Trabecular Bone Thickness | N/A | Decreased | Recovered compared to OVX control |
| Cortical Bone Thickness | N/A | Decreased | Increased, leading to increased bone strength |
Data from a 4-week study in ovariectomized (OVX) ddY mice.
Table 2: Clinical Efficacy of Risedronate in Postmenopausal Women with Osteoporosis
| Parameter | Placebo | Risedronate (5 mg/day) |
| Lumbar Spine BMD (24 months) | No change | +4% from baseline |
| Femoral Neck BMD (24 months) | Decreased | Increased from baseline |
| Femoral Trochanter BMD (24 months) | Decreased | Increased from baseline |
Data from a 24-month, double-blind, placebo-controlled trial in postmenopausal women with low bone mass. All participants received calcium supplementation.
Experimental Protocols
Ewha-18278 In Vivo Osteoporosis Model
-
Animal Model: Estrogen-deficient ovariectomized (OVX) ddY mice were used as a model for postmenopausal osteoporosis.
-
Treatment: Ewha-18278 was orally administered daily for 4 weeks at a dose of 10 mg/kg.
-
Bone Analysis: Bone mineral density and various trabecular and cortical bone parameters were analyzed to evaluate the anti-osteoporotic effects.
-
In Vitro Analysis of Osteoclast Differentiation:
-
Bone marrow-derived macrophages (BMMs) were cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Ewha-18278 was added at increasing concentrations to assess its inhibitory effect on the formation of TRAP-positive multinucleated osteoclasts.
-
RANKL-induced ROS generation was measured by monitoring DCF fluorescence using confocal microscopy after pre-treatment with Ewha-18278.
-
The activation of signaling pathways was assessed by immunoblot analysis of phosphorylated ERK, p38, JNK, and IκBα in BMMs pre-treated with Ewha-18278 and stimulated with RANKL.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by Ewha-18278 and a typical experimental workflow for its in vivo evaluation.
Benchmarking APX-115's performance against next-generation NOX inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APX-115, a first-in-class pan-NADPH oxidase (NOX) inhibitor, with emerging next-generation NOX inhibitors. The following sections detail the performance of these compounds, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and the Evolving Landscape of NOX Inhibition
This compound (also known as Isuzinaxib or Ewha-18278) is a potent, orally active small molecule that demonstrates broad inhibitory activity against multiple isoforms of the NADPH oxidase enzyme family.[1][2][3] NOX enzymes are key producers of reactive oxygen species (ROS), which, when overproduced, are implicated in the pathophysiology of numerous diseases, including diabetic nephropathy, cardiovascular diseases, and neurodegenerative disorders.[4] this compound's pan-inhibitory profile presents a therapeutic strategy aimed at comprehensively suppressing pathological ROS production.[4][5]
The field of NOX inhibitor development is rapidly advancing, with a focus on creating more selective inhibitors that target specific NOX isoforms. This next generation of inhibitors aims to provide therapeutic benefits with potentially improved safety profiles by targeting the specific NOX isoforms driving a particular disease, while sparing the physiological functions of other isoforms. This guide benchmarks this compound against these newer, more selective agents.
Comparative Performance Data
The following table summarizes the inhibitory activity of this compound and selected next-generation NOX inhibitors against various NOX isoforms. The data, presented as Ki or IC50 values, are compiled from publicly available research.
| Inhibitor | Type | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | DUOX1/2 |
| This compound | Pan-NOX Inhibitor | 1.08 µM (Ki)[1][2][3] | 0.57 µM (Ki)[1][2][3] | Data not available | 0.63 µM (Ki)[1][2][3] | Data not available | Data not available |
| GKT137831 (Setanaxib) | Dual NOX1/4 Inhibitor | 110 nM (Ki)[6][7] | 1.75 µM (Ki)[8] | Data not available | 140 nM (Ki)[6][7] | 410 nM (Ki)[8] | Data not available |
| ML171 | Selective NOX1 Inhibitor | 0.129 - 0.25 µM (IC50)[9][10] | >3 µM (IC50)[9] | >3 µM (IC50)[9] | >3 µM (IC50)[9] | Data not available | Data not available |
| GSK2795039 | Selective NOX2 Inhibitor | >100 µM (IC50)[11] | 0.269 µM (IC50)[12] | >100 µM (IC50)[11] | >100 µM (IC50)[11] | >100 µM (IC50)[11] | Data not available |
Experimental Protocols
A detailed methodology for a key in vitro assay used to determine the inhibitory activity of these compounds is provided below.
Cell-Based NADPH Oxidase Activity Assay Using Amplex® Red
This protocol describes the measurement of hydrogen peroxide (H2O2), a downstream product of NOX activity, in a cellular context using the Amplex® Red reagent.
1. Materials:
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Ringer phosphate buffer (KRPG: 145 mM NaCl, 5.7 mM sodium phosphate, 4.86 mM KCl, 0.54 mM CaCl2, 1.22 mM MgSO4, 5.5 mM glucose, pH 7.35)
-
Cell line expressing the NOX isoform of interest (e.g., HEK293 cells transfected with the specific NOX isoform)
-
NOX activators (e.g., phorbol 12-myristate 13-acetate (PMA) for NOX1/2, ionomycin for NOX5)
-
Test inhibitors (this compound and comparators)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
2. Procedure:
-
Cell Preparation: Seed the cells in a 96-well microplate at a density that allows for optimal NOX activity measurement and incubate overnight.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in a suitable buffer.
-
Prepare stock solutions of the test inhibitors in DMSO.
-
-
Assay Protocol:
-
On the day of the assay, wash the cells with KRPG.
-
Prepare serial dilutions of the test inhibitors in KRPG. Add the diluted inhibitors to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Prepare the Amplex® Red/HRP working solution by diluting the stock solutions in KRPG to final concentrations of 50 µM Amplex® Red and 0.1 U/mL HRP.
-
Add the appropriate NOX activator to the wells (except for the basal control wells).
-
Immediately add the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence microplate reader.
-
Subtract the background fluorescence (wells without cells) from all readings.
-
Plot the fluorescence intensity against time to obtain the reaction kinetics.
-
Calculate the rate of H2O2 production from the linear portion of the curve.
-
Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of NOX inhibitors.
Caption: TGF-β signaling pathway leading to fibrosis, with a point of intervention for this compound.
Caption: A generalized experimental workflow for the screening and evaluation of NOX inhibitors.
Conclusion
This compound demonstrates potent, pan-isoform inhibition of the NOX family, a characteristic that may be advantageous in diseases where multiple NOX isoforms contribute to the pathology.[4] In contrast, next-generation inhibitors like GKT137831, ML171, and GSK2795039 offer enhanced selectivity for specific NOX isoforms. This selectivity may provide a more targeted therapeutic approach with a potentially wider therapeutic window. The choice between a pan-NOX inhibitor and an isoform-selective inhibitor will ultimately depend on the specific disease context and the relative contributions of different NOX isoforms to its pathogenesis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and the emerging class of selective NOX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 9. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
